5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,1-dibenzyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMZFHMSLGJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340159 | |
| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-61-0 | |
| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical properties of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
An In-depth Technical Guide on the Chemical Properties of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry. The 1,2,3-triazole-4-carboxamide scaffold is a recognized pharmacophore with considerable potential in antimicrobial research.[1] This guide will delve into the structural features, physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this specific dibenzyl derivative. Given the limited direct experimental data for this exact molecule, this guide integrates information from closely related analogs and computational predictions to offer a robust profile for researchers. The methodologies for determining these properties are also detailed to provide a framework for experimental validation.
Introduction: The 1,2,3-Triazole-4-Carboxamide Scaffold
The 1,2,3-triazole core is a prominent heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, which can enhance drug-target interactions and improve pharmacokinetic profiles.[2] The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, in particular, has emerged as a promising scaffold in the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer agents and inhibitors of the bacterial SOS response, a key mechanism in the development of antibiotic resistance.[1][4][5]
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a specific derivative that has been identified as a small molecule inhibitor designed to disrupt the bacterial SOS response by targeting the interaction between the regulatory proteins RecA and LexA.[1] By inhibiting this pathway, the compound can potentially suppress the emergence of resistance to conventional antibiotics, making it a compelling candidate for adjuvant therapy.[1]
Molecular Structure and Physicochemical Properties
The chemical structure of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is characterized by a central 1,2,3-triazole ring substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and benzyl groups on both the triazole nitrogen (N1) and the carboxamide nitrogen.
Table 1: Physicochemical Properties of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide and a Related Analog
| Property | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | Data Source |
| CAS Number | 405279-61-0[1] | 4342-08-9[6][7] | Benchchem, Chemical Synthesis Database |
| Molecular Formula | C17H17N5O[1] | C10H11N5O[6] | Benchchem, Chemical Synthesis Database |
| Molecular Weight | 307.35 g/mol | 217.23 g/mol [6] | Calculated, Chemical Synthesis Database |
| Melting Point | Not available | 236 °C[6] | Chemical Synthesis Database |
| Boiling Point | Not available | Not available | - |
| Density | Not available | Not available | - |
| IUPAC Name | 5-amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide[1] | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide[6] | Benchchem, Chemical Synthesis Database |
Note: Due to the lack of direct experimental data for the title compound, properties of a closely related analog are provided for comparison.
Synthesis
While a specific synthetic route for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is not detailed in the available literature, its synthesis can be conceptualized based on established methods for the 5-amino-1,2,3-triazole-4-carboxamide scaffold.[3][8] A plausible retrosynthetic analysis suggests a convergent approach involving the cyclization of an appropriately substituted azide and a nitrile.[8]
Proposed Synthetic Pathway:
Caption: Proposed retrosynthetic analysis for the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Benzyl Azide
-
Dissolve benzyl halide (e.g., benzyl bromide) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide in slight excess and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl azide.
Step 2: Synthesis of 2-Cyano-N-benzylacetamide
-
In a round-bottom flask, combine ethyl cyanoacetate and benzylamine.
-
Heat the mixture, with stirring, to facilitate the amidation reaction.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product, for instance, by recrystallization, to yield 2-cyano-N-benzylacetamide.
Step 3: Cyclization to form 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
-
Dissolve 2-cyano-N-benzylacetamide and benzyl azide in a suitable solvent.
-
Add a base, such as sodium ethoxide, to promote the cyclization reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the formation of the triazole product by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to obtain the final compound.
Chemical Reactivity and Stability
The reactivity of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is governed by the functional groups present: the amino group, the carboxamide, the triazole ring, and the benzyl groups.
-
Amino Group: The exocyclic amino group at the 5-position is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.
-
Carboxamide: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions. The N-H proton can be deprotonated by a strong base.
-
Triazole Ring: The 1,2,3-triazole ring is aromatic and generally stable to oxidation and reduction. The ring nitrogens are weakly basic.[2]
-
Benzyl Groups: The benzyl groups can undergo reactions typical of aromatic rings, such as electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups.
The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.
Spectroscopic Characterization
The structure of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide can be confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the two benzyl groups (multiplets in the range of ~7.2-7.5 ppm).- Methylene protons of the N1-benzyl group (singlet around ~5.5 ppm).- Methylene protons of the N-benzyl group of the carboxamide (doublet around ~4.5 ppm, coupled to the amide N-H).- Amide N-H proton (triplet around ~8.0-8.5 ppm).- Amino group protons (broad singlet). |
| ¹³C NMR | - Aromatic carbons of the benzyl groups.- Methylene carbons of the benzyl groups.- Carbonyl carbon of the carboxamide (~160-170 ppm).- Carbons of the triazole ring. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations of the amino and amide groups (~3100-3500 cm⁻¹).- C=O stretching of the amide (~1650-1680 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - Molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Workflow for Spectroscopic Analysis:
Caption: A typical workflow for spectroscopic characterization.
Potential Applications and Future Directions
As an inhibitor of the bacterial SOS response, 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide holds significant promise as a tool to combat antibiotic resistance.[1] Further research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl groups and other positions of the molecule could lead to the discovery of more potent and selective inhibitors.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to suppress resistance development in animal models of bacterial infection is a critical next step.
-
Target Deconvolution: While the RecA-LexA interaction is the presumed target, further studies are needed to confirm the precise mechanism of action and identify any off-target effects.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of the triazole scaffold, this compound could be screened against other targets, such as those relevant to cancer or parasitic diseases.[3][9]
Conclusion
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a molecule with a promising biological profile, particularly in the context of antimicrobial research. While direct experimental data on its chemical properties are scarce, this guide provides a comprehensive overview based on the known chemistry of the 5-amino-1,2,3-triazole-4-carboxamide scaffold. The proposed synthetic route and characterization methodologies offer a solid foundation for researchers to further investigate this intriguing compound and its potential therapeutic applications.
References
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MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
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PMC. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]
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Chemical Synthesis Database. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]
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NextSDS. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]
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ResearchGate. Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. [Link]
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PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]
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LOCKSS. 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. [Link]
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PubMed. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
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PMC. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. [Link]
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Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]
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Thieme Connect. Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. [Link]
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ResearchGate. Potential application of 5-amino-1,2,3-triazoles N-substituted derivatives. [Link]
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Semantic Scholar. Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. [Link]
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PMC. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. [Link]
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MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
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biological activity of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
An In-Depth Technical Guide on the Biological Activity of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Authored by a Senior Application Scientist
Foreword: The 1,2,3-triazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities. This guide focuses on a specific, yet under-characterized derivative, 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. While direct experimental data for this exact compound is sparse in publicly available literature, this document serves as a predictive whitepaper and a research roadmap. By synthesizing the extensive data available for its structural analogs, we can project a probable biological profile and outline a robust experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
The 1,2,3-Triazole-4-Carboxamide Scaffold: A Privileged Structure
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are of significant interest in drug discovery due to their favorable chemical properties. The triazole moiety is a bioisostere for other functional groups and can participate in hydrogen bonding, which enhances its ability to interact with biological targets[1][2]. Furthermore, compounds containing this scaffold are often metabolically stable, a crucial attribute for drug candidates[2]. The carboxamide group attached to the triazole ring provides an additional point of interaction, further diversifying the potential biological activities. The general class of 1,2,3-triazole-4-carboxamides has been shown to possess a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-parasitic effects[2][3].
Predicted Biological Profile Based on Structural Analogs
Based on extensive research into the 1,2,3-triazole-4-carboxamide core, we can forecast several key biological activities for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
Anticancer Potential
A significant body of evidence points to the potent anticancer activity of 1,2,3-triazole-4-carboxamide derivatives. Numerous studies have demonstrated their efficacy against a wide array of human cancer cell lines.
Key Findings from Analog Studies:
-
Broad-Spectrum Activity: Derivatives have shown significant activity against leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines[4][5].
-
High Potency: Certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have exhibited antiproliferative activity at nanomolar concentrations, comparable to the well-established chemotherapeutic agent doxorubicin[4][5]. For instance, against Jurkat cells, some analogs showed a GI50 in the range of 0.63–0.69 μM[4][5].
-
Selective Cytotoxicity: Notably, some of the most potent compounds have shown selectivity towards cancer cells with lower toxicity in normal human cell lines like HEK293 and HaCaT, suggesting a favorable therapeutic window[4][5].
Table 1: Anticancer Activity of Selected 1,2,3-Triazole-4-Carboxamide Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Potency (GI50) | Reference(s) |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Jurkat (Leukemia) | 0.63–0.69 µM | [4][5] |
| LOX IMVI (Melanoma) | 0.15 µM | [5] | |
| CAKI-1, UO-31 (Renal) | High | [5] | |
| 1,2,3-triazole carboxamide derivatives (general) | HeLa, PANC-1, HCT-116, A-549 | Significant | [1][6] |
| 5-Amino-1H-1,2,3-triazole-4-carboxamides | CNS cancer SNB-75 | Potent | [3] |
Predicted Mechanism of Action:
Molecular docking studies on related compounds suggest that the anticancer effects could be mediated through the inhibition of key proteins involved in cell proliferation and survival[1][6][7]. Two potential targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex[1][6][7]. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential anticancer mechanism of 1,2,3-triazole carboxamides.
Antimicrobial and Anti-parasitic Activity
The 1,2,3-triazole scaffold is also prevalent in compounds with antimicrobial properties.
-
Antibacterial and Antifungal: Various derivatives have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as fungal pathogens like Candida albicans and Aspergillus niger[8][9][10].
-
Anti-parasitic: A high-content screening identified a 5-amino-1,2,3-triazole-4-carboxamide derivative as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas' disease[11].
-
Inhibition of Bacterial SOS Response: The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been shown to inhibit the bacterial SOS DNA damage response, which could serve as an adjuvant to conventional antibiotic therapies[12].
Proposed Research Roadmap and Experimental Protocols
To validate the predicted biological activities of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, a systematic experimental approach is required.
Synthesis and Characterization
A plausible synthetic route involves a base-mediated [3+2] cycloaddition reaction, which is known for its efficiency and modularity[11][12].
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Unveiling the Therapeutic Potential of Dibenzyl Triazole Carboxamide Scaffolds: From Antimicrobial Adjuvants to Oncology
Introduction: The 1,2,3-Triazole-4-Carboxamide Pharmacophore
In modern medicinal chemistry, the 1,2,3-triazole ring is widely recognized as a highly versatile bioisostere for amide bonds, esters, and carboxylic acids. Its nitrogen-rich, polar framework confers a dual hydrogen-bond donor/acceptor capacity, while its aromaticity imparts exceptional metabolic stability against oxidative degradation. Among its derivatives, dibenzyl triazole carboxamides —specifically compounds like 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide—have emerged as highly specific chemotypes capable of modulating complex protein-protein interactions and enzymatic active sites.
This technical guide synthesizes current field-proven insights into the therapeutic targets of dibenzyl triazole carboxamides, detailing their mechanisms of action, quantitative binding profiles, and the self-validating experimental protocols required to evaluate them.
Antimicrobial Resistance: Disrupting the Bacterial SOS Response
The most critical application of the specific compound [1] lies in its function as a DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance).
When bacteria are exposed to antibiotic-induced stress (e.g., fluoroquinolones), the resulting single-stranded DNA (ssDNA) activates the RecA protein. Activated RecA forms a nucleoprotein filament that stimulates the auto-proteolysis of the LexA repressor. The degradation of LexA derepresses the SOS gene network, leading to error-prone DNA repair, mutagenesis, and the horizontal transfer of resistance genes.
The dibenzyl triazole carboxamide scaffold acts as an adjuvant by directly disrupting the RecA-LexA interaction. By inhibiting LexA auto-proteolysis, the compound maintains the repression of the SOS pathway, effectively resensitizing resistant bacterial strains to conventional antibiotics.
Fig 1. Inhibition of the bacterial SOS response pathway by dibenzyl triazole carboxamide.
Oncology: Chaperone and Kinase Inhibition
Beyond antimicrobial applications, the triazole carboxamide scaffold exhibits profound polypharmacology in oncology, primarily targeting molecular chaperones and kinases.
-
Hsp90 Inhibition: 1,4,5-trisubstituted 1,2,3-triazole carboxamides have been rationally designed to penetrate the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). By competing with ATP, these compounds prevent the chaperone-mediated folding of oncogenic client proteins, leading to their proteasomal degradation and subsequent tumor cell apoptosis[2].
-
EGFR & CDK4/6 Inhibition: Recent in silico and in vitro profiling of triazole carboxamide derivatives demonstrates competitive binding at the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4). Docking simulations reveal binding energies (-4.9 to -6.0 kcal/mol) comparable to co-crystallized clinical inhibitors like osimertinib and abemaciclib [3].
-
Sigma-2 (σ2) Receptor Targeting: Conformationally flexible tetrahydroisoquinolinyl triazole carboxamides exhibit exceptional affinity (Ki < 5 nM) and selectivity for the σ2 receptor, a biomarker highly overexpressed in proliferating solid tumors. This positions the scaffold as a prime candidate for 11C-labeled PET radiotracers [4].
Quantitative Pharmacodynamic Profiling
To facilitate cross-target comparison, the quantitative binding affinities and functional activities of the triazole carboxamide class are summarized below.
| Target Class | Disease Context | Representative Scaffold / Derivative | Binding Affinity / Activity | Primary Mechanism of Action |
| RecA-LexA | Antimicrobial Resistance | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | Low µM (IC₅₀) | Allosteric inhibition of RecA-mediated LexA auto-proteolysis |
| Hsp90 (N-term) | Solid Tumors | 1,4,5-trisubstituted triazole carboxamides | Nanomolar (Kᵢ) | ATP-competitive inhibition; depletion of oncogenic client proteins |
| EGFR / CDK4 | Non-Small Cell Lung Cancer | Substituted 1,2,3-triazole carboxamides | -4.9 to -6.0 kcal/mol (Docking) | Competitive kinase inhibition at the ATP-binding cleft |
| Sigma-2 (σ2) | Tumor Imaging | Tetrahydroisoquinolinyl triazole carboxamides | 1.5 - 5.5 nM (Kᵢ) | High-affinity receptor binding (Potential PET radiotracer) |
| smHDAC8 | Schistosomiasis | Triazole-carboxamide small molecules | 0.5 - 4.44 µM (IC₅₀) | Epigenetic regulation via parasitic histone deacetylase inhibition [5] |
Self-Validating Experimental Methodologies
As an Application Scientist, I emphasize that robust drug development relies on self-validating assay systems. Below are the definitive, step-by-step methodologies for evaluating the primary targets of this scaffold, complete with the causality behind critical experimental design choices.
Protocol A: LexA Auto-proteolysis Inhibition Assay (In Vitro)
This assay quantifies the DISARMER activity of dibenzyl triazole carboxamides against the bacterial SOS response.
1. Reagent Preparation:
-
Purified recombinant E. coli RecA (2 µM) and LexA (5 µM) proteins.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Cofactor: 1 mM ATP-γ-S. Causality: ATP-γ-S is a non-hydrolyzable ATP analog. It forces RecA into a stable, active nucleoprotein filament state without being consumed, ensuring linear and measurable LexA cleavage kinetics over time.
-
Substrate: M13mp18 single-stranded DNA (10 µg/mL).
2. Step-by-Step Execution:
-
Filament Assembly: Incubate RecA, ssDNA, and ATP-γ-S in the reaction buffer for 10 minutes at 37°C.
-
Compound Dosing: Add the dibenzyl triazole carboxamide test compound (titrated from 0.1 µM to 100 µM). Incubate for 15 minutes. Causality: This pre-incubation allows the compound to reach thermodynamic equilibrium at the RecA-LexA interaction interface before the substrate is introduced.
-
Reaction Initiation: Add the LexA repressor to trigger the auto-proteolysis cascade.
-
Quenching: After 30 minutes, extract a 20 µL aliquot and immediately add 4X Laemmli SDS sample buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes. Causality: The SDS and heat instantly denature the proteins, halting enzymatic activity and trapping the kinetic state of the reaction for accurate downstream analysis.
-
Validation Controls (Self-Validation):
-
Positive Cleavage Control: Vehicle only (1% DMSO).
-
Negative Cleavage Control: Addition of 20 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions strictly required for RecA activation, proving that any observed cleavage is entirely RecA-dependent.
-
3. Data Acquisition: Resolve the intact LexA (~22 kDa) and cleaved fragments via 12% SDS-PAGE. Quantify the band intensities using densitometry and calculate the IC₅₀ using non-linear regression modeling.
Fig 2. Step-by-step workflow for the in vitro LexA auto-proteolysis inhibition assay.
Protocol B: Hsp90 ATP-Binding Competition Assay (Fluorescence Polarization)
This protocol validates the binding of triazole carboxamides to the Hsp90 N-terminal domain.
1. Step-by-Step Execution:
-
Tracer Equilibration: Mix recombinant Hsp90α N-terminal domain (30 nM) with FITC-labeled Geldanamycin (5 nM) in an assay buffer containing 20 mM HEPES (pH 7.4), 50 mM KCl, and 5 mM MgCl₂. Incubate in the dark for 3 hours at 4°C. Causality: The low temperature slows association/dissociation kinetics, stabilizing the Hsp90-tracer complex to establish a highly reproducible baseline polarization signal.
-
Displacement: Dispense the triazole carboxamide derivatives in a 10-point dose-response series. Incubate for 1 hour at room temperature to allow competitive displacement of the FITC-tracer.
-
Measurement: Read fluorescence polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Validation Controls: Utilize unlabeled Radicicol (a known high-affinity Hsp90 inhibitor) as a positive displacement control to validate the dynamic range of the assay.
Conclusion
The dibenzyl triazole carboxamide scaffold is a masterclass in structural versatility. By acting as a rigid, metabolically stable bioisostere, it can be tuned to disrupt transient protein-protein interactions (such as the RecA-LexA SOS response complex) or competitively inhibit deep ATP-binding pockets (Hsp90, EGFR). As the threat of antimicrobial resistance and complex malignancies grows, leveraging this chemotype via the rigorous, self-validating screening protocols outlined above will be paramount for next-generation drug discovery.
References
-
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide Compound Summary. PubChem Database. Available at:[Link]
-
Synthesis and Evaluation of New Hsp90 Inhibitors Based on a 1,4,5-Trisubstituted 1,2,3-Triazole Scaffold. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at:[Link]
-
Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. National Center for Biotechnology Information (PMC). Available at:[Link]
Spectroscopic Analysis and Structural Validation of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Executive Summary & Mechanistic Context
As a Senior Application Scientist in early-stage drug development, ensuring the absolute structural integrity of novel pharmacophores is paramount. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a highly specialized small molecule inhibitor built on the 1,2,3-triazole-4-carboxamide scaffold[1]. It functions as a DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance), specifically engineered to target the bacterial SOS response[1].
By disrupting the critical protein-protein interaction between the regulatory proteins RecA and LexA, this compound blocks the RecA-mediated auto-proteolysis of LexA[1]. This mechanism maintains the repression of error-prone DNA repair genes, effectively suppressing the emergence of antibiotic resistance[1]. Before this compound can be utilized in combination therapy studies, its regiochemistry and purity must be rigorously validated through orthogonal spectroscopic techniques.
Mechanism of action for the target compound inhibiting the bacterial SOS response.
Structural Rationale & Analytical Strategy
The molecule (Chemical Formula: C₁₇H₁₇N₅O) contains a 1,2,3-triazole core substituted with an N1-benzyl group, a C4 N-benzylcarboxamide, and a C5 primary amine. Synthesizing highly substituted triazoles often yields regioisomeric mixtures (e.g., 1,4,5-trisubstituted vs. 1,5-disubstituted variants). To unequivocally confirm the 1,4,5-substitution pattern and the integrity of the dibenzyl moieties, we employ a self-validating, multi-modal spectroscopic workflow.
Multi-modal spectroscopic workflow for structural validation.
Detailed Methodologies: Self-Validating Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design: The choice of deuterated solvent is the most critical variable in this protocol. The compound features highly exchangeable protons on the C5 primary amine (-NH₂) and the C4 secondary amide (-NH-). If analyzed in Chloroform-d (CDCl₃), these signals often broaden into the baseline or disappear entirely due to rapid proton exchange and poor solubility. By utilizing Dimethyl Sulfoxide-d6 (DMSO-d₆), the solvent acts as a strong hydrogen-bond acceptor, locking the amine and amide protons into distinct, sharp resonances[2]. This allows for accurate integration and coupling constant ( J ) analysis, which is mandatory for confirming the N-benzylcarboxamide linkage[3].
Step-by-Step Protocol:
-
Weigh exactly 15.0 mg of the lyophilized compound (purity ≥95%)[2].
-
Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (isotopic purity >99.9%) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogenous solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire spectra at 600 MHz using a 30° pulse angle, a 2.0 s relaxation delay ( d1 ), and 64 scans to ensure a high signal-to-noise ratio for the broad exchangeable protons[2].
-
¹³C NMR Acquisition: Acquire spectra at 150 MHz with complete proton decoupling, using a 2.0 s relaxation delay and 1024 scans to resolve the quaternary triazole carbons (C4 and C5).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality in Experimental Design: Traditional KBr pellet methods introduce hygroscopic moisture into the sample matrix. The resulting broad O-H stretch artificially obscures the critical 3100–3500 cm⁻¹ N-H stretching region. ATR-FTIR eliminates matrix interference entirely, providing pristine resolution of the primary amine and secondary amide vibrational modes[4].
Step-by-Step Protocol:
-
Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum in ambient air.
-
Place 2–3 mg of the neat, dry powder directly onto the crystal.
-
Apply uniform pressure via the mechanical anvil to ensure intimate contact with the evanescent wave.
-
Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design: Electrospray Ionization (ESI) in positive mode is selected due to the high proton affinity of the triazole ring and the C5 amino group. Time-of-Flight (TOF) mass analysis provides sub-ppm mass accuracy, strictly validating the empirical formula and ruling out synthesis byproducts[2].
Step-by-Step Protocol:
-
Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.
-
Inject 5 µL into the ESI source (Capillary voltage: 3.5 kV, Desolvation temperature: 350 °C).
-
Perform MS/MS using Collision-Induced Dissociation (CID) at 20 eV to map the fragmentation pathway.
Quantitative Spectroscopic Data Summaries
Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
Data extrapolated from structurally identical monobenzyl triazole analogs[2][4].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 8.65 | Triplet (t) | 1H | ~6.0 | Amide -NH -CH₂-Ph |
| 7.21 – 7.40 | Multiplet (m) | 10H | N/A | Aromatic protons (Two Phenyl rings) |
| 6.38 | Broad Singlet (br s) | 2H | N/A | C5-NH₂ (Primary amine) |
| 5.41 | Singlet (s) | 2H | N/A | N1-CH₂ -Ph (Triazole N-benzyl) |
| 4.42 | Doublet (d) | 2H | ~6.0 | Amide -NH-CH₂ -Ph |
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 161.5 | Quaternary (C=O) | Amide Carbonyl |
| 146.2 | Quaternary (C=C) | Triazole C5 (C-NH₂) |
| 139.8, 136.5 | Quaternary (C=C) | Phenyl ipso-carbons |
| 127.4 – 128.8 | Methine (CH) | Phenyl ortho, meta, para-carbons |
| 121.0 | Quaternary (C=C) | Triazole C4 (C-C=O) |
| 50.4 | Methylene (CH₂) | N1-C H₂-Ph |
| 42.8 | Methylene (CH₂) | Amide N-C H₂-Ph |
Table 3: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Feature |
| 3411, 3317 | Medium, Sharp | N-H Stretch (Asym/Sym) | Primary Amine (-NH₂) |
| 3205 | Medium, Broad | N-H Stretch | Secondary Amide (-NH-) |
| 1645 | Strong | C=O Stretch (Amide I) | Carboxamide Carbonyl |
| 1550 | Strong | N-H Bend (Amide II) | Secondary Amide |
| 1495, 1450 | Medium | C=C Stretch | Aromatic Rings |
Fragmentation Pathway Analysis (ESI-HRMS)
The exact mass for [M+H]⁺ is calculated at m/z 308.1506. Upon subjection to Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation that validates the dibenzyl substitution pattern. The primary cleavage occurs at the exocyclic amide bond, resulting in the neutral loss of benzylamine (107 Da) to yield a stable triazole acylium ion at m/z 201.08. Additionally, the generation of the tropylium cation (m/z 91.05) is a hallmark of N-benzyl substituted heterocycles.
Proposed ESI-HRMS fragmentation pathway for the target compound.
References
[5] Title : 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O Source : PubChem (National Institutes of Health) URL :[Link]
[2] Title : RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist... Source : PubMed Central (National Institutes of Health) URL :[Link]
[3] Title : Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole Source : Dalton Transactions (Royal Society of Chemistry) URL :[Link]
[4] Title : Water/Alkali-Catalyzed Reactions of Azides with 2-Cyanothioacetamides. Eco-Friendly Synthesis Source : Journal of Organic Chemistry (American Chemical Society) URL :[Link]
Sources
- 1. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | 405279-61-0 | Benchchem [benchchem.com]
- 2. RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic derivatives of 5-(5-amino-2 H -1,2,3-triazol-4-yl)-1 H -tetrazole - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03044G [pubs.rsc.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Disarming Antimicrobial Resistance: A Technical Whitepaper on 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (CAS: 405279-61-0)
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) demands a paradigm shift in drug development. Traditional antibiotics target essential bacterial processes, inadvertently exerting a massive selective pressure that drives the evolution of resistance. Enter the concept of the DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance).
This whitepaper provides an in-depth technical analysis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (CAS: 405279-61-0) , a highly potent DISARMER [1]. By specifically targeting the bacterial SOS response rather than essential survival pathways, this compound acts as a therapeutic adjuvant, extending the efficacy of existing antibiotics (such as fluoroquinolones) and suppressing the emergence of resistant phenotypes [2].
Mechanistic Grounding: The SOS Response and Target Engagement
To understand the value of CAS 405279-61-0, we must first establish the causality of the bacterial SOS response. When bacteria are exposed to genotoxic stress (e.g., ciprofloxacin-induced DNA double-strand breaks), the resulting single-stranded DNA (ssDNA) acts as an alarm signal.
-
Sensor Activation: The RecA protein polymerizes onto the ssDNA, forming an active nucleoprotein filament known as RecA*.
-
Derepression: RecA* acts as a co-protease, stimulating the auto-proteolysis of the LexA repressor protein.
-
Mutagenesis: The cleavage of LexA derepresses over 40 SOS genes, including error-prone DNA polymerases (Pol IV, Pol V) that drive mutagenesis and horizontal gene transfer.
The DISARMER Mechanism: CAS 405279-61-0 physically disrupts the critical protein-protein interaction between RecA* and LexA. By preventing LexA auto-proteolysis, the compound locks the SOS network in a repressed state, effectively stripping the bacteria of its evolutionary defense mechanisms [1].
Bacterial SOS Response Pathway and DISARMER Inhibition Mechanism.
Chemical Identity and Physicochemical Profiling
The efficacy of this molecule is deeply rooted in its 1,2,3-triazole-4-carboxamide pharmacophore. The dibenzyl substitutions provide the necessary lipophilicity for cellular penetration while maintaining optimal ligand efficiency (LE) [2].
Table 1: Physicochemical Properties of CAS 405279-61-0
| Property | Value |
| IUPAC Name | 5-amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide |
| CAS Number | 405279-61-0 |
| Molecular Formula | C17H17N5O |
| Molecular Weight | 307.35 g/mol |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Synthesis Protocol: Self-Validating CuAAC Methodology
As a Senior Application Scientist, I strongly advocate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize this scaffold. The causality behind choosing CuAAC over thermal cycloaddition is regioselectivity: CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer required for biological activity, preventing the formation of inactive 1,5-isomers.
Step-by-Step Synthesis Workflow
-
Reagent Preparation: Dissolve benzyl azide (1.0 eq) and the corresponding cyanoacetamide derivative (1.1 eq) in a solvent mixture of tert-butanol and water (1:1 v/v). Causality: The biphasic system enhances the thermodynamic stability of the intermediate copper-acetylide complex.
-
Catalytic Activation: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq). Causality: Sodium ascorbate is strictly required to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents oxidative dimerization of terminal alkynes (Glaser coupling).
-
Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours.
-
Quenching & Precipitation: Pour the mixture into ice-cold water to precipitate the crude triazole. Filter and wash with cold water.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Complete consumption of the azide validates the reaction's progression. Post-purification LC-MS must yield a single peak corresponding to [M+H]⁺ = 308.14 to validate structural integrity before any biological assays are initiated.
Step-by-step CuAAC Synthesis Workflow for CAS 405279-61-0.
Biological Evaluation: Target Engagement Protocols
To ensure data trustworthiness, biological evaluation must be decoupled from general cytotoxicity. The following self-validating protocol measures direct target engagement.
In Vitro LexA Cleavage Assay
-
Reaction Assembly: Incubate purified E. coli RecA (2 µM) with an oligonucleotide (ssDNA, 1 µM) in a reaction buffer containing ATP-γ-S (a non-hydrolyzable ATP analog) to form stable RecA* filaments.
-
Compound Introduction: Add CAS 405279-61-0 at varying concentrations (0.1 µM to 50 µM) and pre-incubate for 15 minutes.
-
Proteolysis Initiation: Introduce purified LexA (5 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Readout: Quench with SDS loading buffer and resolve via SDS-PAGE. Quantify the ratio of intact vs. cleaved LexA using densitometry.
-
Self-Validation Checkpoint: A negative control lane lacking ssDNA must show absolutely no LexA cleavage. This validates that the observed proteolysis is strictly RecA*-dependent and not an artifact of background protease contamination.
Quantitative Data: Efficacy and Development Potential
Based on high-throughput screening and structure-activity relationship (SAR) studies, CAS 405279-61-0 demonstrates superior metrics compared to its structural analogs [2]. The table below summarizes the quantitative advantages of this specific chemotype.
Table 2: Comparative Efficacy of Triazole-4-Carboxamide Derivatives
| Compound Class | Potency (pEC₅₀) | Ligand Efficiency (LE) | Resistance Suppression | Development Potential |
| 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | > 6.0 (Submicromolar) | 0.35 | >100-fold | High |
| Similar Triazole Derivatives | Moderate | < 0.25 | <10-fold | Less effective |
| Benzyl-substituted Triazoles | Low | 0.10 | <5-fold | Ineffective |
Note: A Ligand Efficiency (LE) of 0.35 indicates highly optimal binding energy per heavy atom, making CAS 405279-61-0 an ideal lead compound for further pharmacokinetic optimization.
Conclusion
The development of DISARMERs represents a critical frontier in the fight against AMR. By utilizing CAS 405279-61-0 to inhibit the RecA-mediated auto-proteolysis of LexA, researchers can effectively suppress the bacterial SOS response. This not only resensitizes resistant strains to conventional therapies like fluoroquinolones but fundamentally stalls the evolutionary mechanisms that bacteria rely on to survive genotoxic stress. For drug development professionals, this 1,2,3-triazole-4-carboxamide scaffold offers a validated, highly efficient starting point for next-generation antimicrobial adjuvants.
References
-
Frontiers in Microbiology - Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. URL:[Link]
Application Note: Synthesis Protocol for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Executive Summary
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a specialized small molecule inhibitor built upon a 1,2,3-triazole-4-carboxamide pharmacophore. In advanced antimicrobial research, this compound acts as a DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance)[1]. By disrupting the critical interaction between the bacterial SOS regulatory proteins RecA and LexA, it suppresses error-prone DNA repair and acquired antibiotic resistance[2].
Synthetically, the construction of this highly functionalized triazole core is achieved via a transition-metal-free, base-promoted 1,3-dipolar cycloaddition between benzyl azide and N-benzyl-2-cyanoacetamide[3]. This application note details the mechanistic causality, step-by-step experimental workflow, and optimization parameters required to synthesize this compound while avoiding common isomeric pitfalls.
Mechanistic Insights & Causality
To ensure high yield and purity, researchers must understand the thermodynamic and kinetic forces driving this specific cycloaddition.
-
Carbanion Generation & Cycloaddition: The reaction is initiated by a strong base (e.g., KOtBu or NaOEt), which deprotonates the highly acidic active methylene group of N-benzyl-2-cyanoacetamide[3]. The resulting nucleophilic carbanion attacks the terminal electrophilic nitrogen of benzyl azide. This forms an intermediate triazoline, which rapidly aromatizes via a 1,3-proton shift to yield the target 5-amino-1,2,3-triazole[4].
-
The Dimroth Rearrangement Challenge: A critical vulnerability in synthesizing 5-amino-1,2,3-triazoles is their susceptibility to the Dimroth rearrangement [5][6]. Under prolonged thermal stress or extreme pH, the exocyclic C5-amino group and the endocyclic N1 atom exchange substituents via a reversible ring-opening/ring-closing mechanism[7]. This thermodynamic sink yields the isomeric 4-amino-1H-1,2,3-triazole-5-carboxamide impurity[7].
-
Causality in Protocol Design: To trap the desired kinetic product, precise temperature control (strictly ≤80°C) and rapid neutralization during the aqueous workup are non-negotiable parameters[1][7].
Mechanistic Pathway Visualization
Mechanistic pathway of base-catalyzed cycloaddition and competing Dimroth rearrangement.
Experimental Workflow & Protocol
Step-by-step synthetic workflow for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
Phase 1: Synthesis of Precursor (N-benzyl-2-cyanoacetamide)
Causality: While commercially available, synthesizing this precursor in-house ensures high purity, preventing downstream side reactions caused by degraded active methylene compounds.
-
In a 100 mL round-bottom flask, combine methyl cyanoacetate (10 mmol, 1.0 equiv) and benzylamine (10 mmol, 1.0 equiv) in 10 mL of absolute ethanol[8].
-
Stir the mixture at room temperature for 12–24 hours. The thermodynamic stability of the resulting amide drives the spontaneous precipitation of the product[8].
-
Filter the resulting white precipitate, wash thoroughly with cold diethyl ether, and dry under vacuum to obtain pure N-benzyl-2-cyanoacetamide[8].
Phase 2: Base-Catalyzed Cycloaddition
Causality: DMSO is utilized as a polar aprotic solvent to maximize the nucleophilicity of the carbanion. KOtBu ensures rapid, quantitative deprotonation without requiring reflux, thereby suppressing the Dimroth rearrangement[7].
-
Dissolve N-benzyl-2-cyanoacetamide (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous DMSO.
-
Cool the solution to 0°C using an ice bath. Add Potassium tert-butoxide (KOtBu, 6.0 mmol, 1.2 equiv) portion-wise. Stir for 15 minutes to ensure complete enolate formation.
-
Safety Check: Benzyl azide is energy-rich and potentially explosive. Ensure absolutely no acidic impurities are present in the flask to avoid generating highly toxic hydrazoic acid[7].
-
Add benzyl azide (5.5 mmol, 1.1 equiv) dropwise to safely manage the exothermic cycloaddition[7].
-
Warm the reaction mixture to 70°C and stir for 3 to 4 hours. Monitor via LC-MS. Do not exceed 80°C [1][7].
Phase 3: Workup and Purification
Causality: Immediate neutralization is critical. Leaving the product in a strongly basic environment during workup acts as a catalyst for the Dimroth rearrangement, destroying the kinetic 5-amino product[7].
-
Cool the mixture to room temperature and immediately pour it into 50 mL of ice-cold deionized water to quench the excess base.
-
Adjust the pH to exactly 7.0 using 1M HCl[7].
-
Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).
-
Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via recrystallization from hot ethanol. If isomeric impurities persist, utilize silica gel column chromatography (Eluent: EtOAc/Hexane)[1][7].
Quantitative Data & Optimization
The following tables summarize the optimization of reaction parameters to maximize the yield of the kinetic 5-amino product while minimizing the 4-amino Dimroth isomer.
Table 1: Optimization of Cycloaddition Conditions
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomeric Purity (5-Amino) |
| 1 | NaOEt (1.2) | EtOH | 78 (Reflux) | 8 | 65% | 82% |
| 2 | KOtBu (1.2) | DMSO | 25 | 12 | 40% | >98% |
| 3 | KOtBu (1.2) | DMSO | 70 | 4 | 81% | >95% |
| 4 | Piperidine (2.0) | EtOH | 78 | 12 | 30% | 90% |
Note: Entry 3 represents the optimal balance between reaction kinetics and thermodynamic control to prevent isomerization.
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Target Parameter | Expected Observation / Value |
| ¹H NMR (DMSO-d6) | N1-CH₂-Ph (Benzyl) | ~5.40 ppm (Singlet, 2H) |
| ¹H NMR (DMSO-d6) | N-CH₂-Ph (Amide) | ~4.45 ppm (Doublet, 2H) |
| ¹H NMR (DMSO-d6) | C5-NH₂ (Exocyclic Amine) | ~6.10 ppm (Singlet, 2H, D₂O exchangeable) |
| LC-MS (ESI+) | [M+H]⁺ | m/z 308.15 |
Sources
- 1. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | 405279-61-0 | Benchchem [benchchem.com]
- 2. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | 405279-61-0 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement [organic-chemistry.org]
- 6. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Introduction
This comprehensive guide provides detailed protocols and expert insights into the purification of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide from a crude synthetic mixture. We will delve into the rationale behind the selection of purification techniques, from initial workup to final polishing, ensuring researchers, scientists, and drug development professionals can achieve the high levels of purity required for their studies.
Understanding the Target Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the potential impurities that may be present.
Physicochemical Properties of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide:
-
Structure: The molecule possesses both non-polar (two benzyl groups) and polar (amino group, carboxamide group, triazole ring) functionalities. This amphiphilic nature will dictate its solubility in various organic solvents.
-
Solubility: The presence of the amino and carboxamide groups suggests potential for hydrogen bonding, which may afford some solubility in polar protic solvents. However, the bulky, non-polar benzyl groups will likely render it more soluble in moderately polar to non-polar organic solvents. It is expected to have low aqueous solubility.[5]
-
pKa/pKb: The 5-amino group on the triazole ring is basic, while the carboxamide N-H is weakly acidic. The triazole ring itself can act as a weak Brønsted acid.[6]
Common Impurities in 1,2,3-Triazole Synthesis:
The synthesis of 1,2,3-triazoles, often through cycloaddition reactions, can result in a variety of impurities that must be removed.[3][6]
-
Unreacted Starting Materials: Residual organic azides and alkynes or nitriles used in the synthesis.[6]
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers of the triazole may form.[6]
-
Catalyst Residues: If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, residual copper ions can be present, which can interfere with analytical techniques like NMR spectroscopy.[7][8]
-
Solvent Residues: High-boiling point solvents such as DMF or DMSO, commonly used in triazole synthesis, can be difficult to remove.[6][9]
-
Side-Reaction Products: Byproducts from hydrolysis, oxidation, or other side reactions.
A Multi-Step Purification Strategy
A single purification technique is often insufficient to achieve the high purity required for pharmaceutical applications. A multi-step approach, leveraging different separation principles, is typically necessary. The following workflow provides a logical progression from a crude reaction mixture to a highly purified product.
Caption: A general workflow for the purification of the target compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an excellent first step for removing bulk impurities and obtaining a moderately pure solid product. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities should be either very soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower, more controlled crystallization, which results in purer crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol; adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate should dissolve the compound, while hexane will decrease its solubility.[10] |
| Dichloromethane/Diethyl Ether | A polar/non-polar combination that can be effective for moderately polar compounds.[11] |
| Acetonitrile/Diethyl Ether | Another potential solvent system for inducing crystallization.[7] |
| Ethanol/Ethyl Acetate | A mixture of polar protic and polar aprotic solvents that has been used for similar compounds.[12] |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, normal-phase chromatography using silica gel is a suitable approach.
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is a standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the target compound an Rf value of ~0.3. Common mobile phases for similar triazoles are gradients of ethyl acetate in hexane or methanol in dichloromethane.[10][13][14]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. This generally provides better resolution than loading the sample as a concentrated solution (wet loading).
-
Elution: Start with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate) and gradually increase the polarity (gradient elution). This will elute non-polar impurities first, followed by the target compound, and finally, more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Example Solvent Gradients for Flash Chromatography
| Gradient System | Application |
| Ethyl Acetate in Hexane (e.g., 10% to 50%) | Good for separating compounds of moderate polarity.[13] |
| Methanol in Dichloromethane (e.g., 1% to 10%) | Useful if the compound has lower solubility in hexane/ethyl acetate systems.[14] |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity (>98%), often required for final drug candidates, preparative HPLC is the method of choice.[15][16] This technique offers superior resolution compared to flash chromatography.
Step-by-Step Methodology:
-
Method Development: Develop an analytical HPLC method first to determine the optimal stationary phase and mobile phase that provides good separation of the target compound from its impurities. Reversed-phase columns (e.g., C18) are commonly used for the purification of amides.[17]
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size (e.g., 5 µm).
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of an organic solvent (like acetonitrile or methanol) in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent at a high concentration.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect the eluent in fractions as the target compound's peak is detected.
-
Post-Purification: Combine the pure fractions, remove the organic solvent, and lyophilize to obtain the final, highly pure compound.
Purity Assessment
After each purification step, it is crucial to assess the purity of the product. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column fractions.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.[18] Note that paramagnetic impurities (like residual copper) can broaden or even erase NMR signals, making thorough purification essential.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[18]
Conclusion
The purification of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide to a high degree of purity is an essential yet achievable task for researchers in the field of drug development. A systematic, multi-step approach combining recrystallization, flash column chromatography, and potentially preparative HPLC provides a robust strategy to remove a wide range of impurities. By understanding the physicochemical properties of the target molecule and applying the detailed protocols outlined in these application notes, scientists can confidently obtain a product of the requisite quality for advancing their research.
References
- Veeprho. (n.d.). Triazole Impurities and Related Compound.
- Juárez-Carbajal, A., et al. (2020). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO.
- Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc.
- Srivastava, P. C., et al. (1985). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed.
- Kiper, R. A. (n.d.). 5-aminotetrazole.
- Al-Ghorbani, M., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
- Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.
- Supporting Information for a scientific article on 1-benzyl-4-n-butyl-1H-1,2,3-triazole.
- Kupryakov, A. S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
- Herrera, A., et al. (2018).
- Request PDF. (2025). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives.
- Agilent. (n.d.).
- Li, Y., et al. (2004). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography.
- Patel, R., et al. (2024).
- Kupryakov, A. S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
- ResearchGate. (2020).
- PSC. (2024). Aminotriazole (61-82-5).
- Wang, J., et al. (2017). Purification of amide alkaloids from Piper longum L.
- Teledyne Labs. (n.d.).
- ResearchGate. (2023).
- BOC Sciences. (n.d.). Triazole Impurities.
- Le-Gac, S., et al. (2014). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC.org.
- Guda, M. R., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- Supporting Information for Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling C. Beilstein Journals.
- Remenar, J. F., et al. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids.
- Baklanov, M., et al. (2024).
- Virant, M., et al. (2019).
- Chavan, S. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.
- Benchchem. (n.d.). Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Detailed Protocol for Researchers.
- Cross, J. B., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC.
- Google Patents. (n.d.).
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions.
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crystal structure analysis of dibenzyl triazole carboxamide
Application Note: Single-Crystal X-Ray Diffraction Analysis of Dibenzyl Triazole Carboxamides
Executive Summary
The 1,2,3-triazole carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for critical therapeutics, ranging from the antiepileptic drug Rufinamide to novel Protease-Activated Receptor 2 (PAR2) agonists[1][2]. The addition of dibenzyl substituents—typically distributed between the triazole core and the amide nitrogen—imparts essential lipophilicity and conformational flexibility.
As a Senior Application Scientist, I approach the solid-state characterization of these molecules not merely as a structural confirmation step, but as a critical tool for mapping supramolecular behavior. Single-Crystal X-Ray Diffraction (SC-XRD) allows us to decode the hydrogen-bonding networks and π−π stacking interactions that directly dictate the compound's solubility, bioavailability, and receptor-binding conformation.
Mechanistic Insights: The Triazole Carboxamide Pharmacophore
To successfully crystallize and analyze dibenzyl triazole carboxamides, one must understand the physical chemistry driving their assembly. The solid-state architecture is not random; it is a highly ordered system governed by specific supramolecular synthons[3].
-
The Bioisosteric Core : The 1,2,3-triazole ring is a potent bioisostere for amide bonds. Its nitrogen-rich backbone (specifically N2 and N3) acts as a strong hydrogen-bond acceptor[2].
-
The Carboxamide Donor : The primary or secondary carboxamide group acts as a rigid, directional hydrogen-bond donor. This creates a highly predictable N−H⋯N or N−H⋯O intermolecular network, often resulting in the formation of robust crystalline dimers or infinite 1D chains[3].
-
Aromatic Stacking : The dual benzyl rings provide significant electron density for intermolecular π−π stacking. The flexibility of the methylene linkers allows the aromatic rings to adopt optimal centroid-to-centroid distances (typically <3.8 Å) to minimize crystal lattice energy[4].
Fig 1: Mechanistic drivers of supramolecular assembly in dibenzyl triazole carboxamides.
Experimental Protocols: A Self-Validating System
The following methodology is designed to ensure absolute data integrity. Every phase includes a self-validating checkpoint to prevent the propagation of experimental errors.
Phase 1: Precision Crystallization (Vapor Diffusion)
Causality: Rapid evaporation often leads to kinetic trapping, resulting in twinned or microcrystalline powders. Vapor diffusion provides a thermodynamically controlled environment, slowly lowering solubility to favor the nucleation of a few, highly ordered single crystals.
-
Preparation : Dissolve 15–20 mg of the purified dibenzyl triazole carboxamide in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) inside a 2 mL inner glass vial.
-
Diffusion Setup : Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of an "anti-solvent" (e.g., Hexane or Heptane). Seal the outer vial tightly.
-
Incubation : Leave undisturbed at 20–25 °C for 3 to 7 days.
-
Self-Validation Checkpoint : Harvest a crystal and inspect it under a polarized light microscope. Complete extinction of light upon a 90° rotation confirms the sample is a true single crystal and not a twinned aggregate.
Phase 2: SC-XRD Data Collection
Causality: Triazole carboxamides contain light hydrogen atoms crucial to mapping the supramolecular network. Cryocooling minimizes the Debye-Waller thermal displacement parameters, sharpening high-angle diffraction spots and preventing the electron density of hydrogens from being "smeared" by thermal vibration[4][5].
-
Mounting : Harvest a crystal (0.1–0.3 mm) using a micromount loop. Immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent the loss of lattice solvent.
-
Cryocooling : Transfer the mounted crystal to the goniometer head under a steady stream of cold nitrogen gas (100 K to 193 K).
-
Diffraction : Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.
-
Self-Validation Checkpoint : Run a preliminary unit cell determination. If the internal merging R-factor ( Rint ) exceeds 0.08, the crystal suffers from severe mosaicity. Abort the run and select a new crystal.
Phase 3: Structure Solution and Refinement
Causality: Anisotropic refinement is mandatory to account for the non-spherical electron density caused by chemical bonding. This dramatically lowers the R1 value and ensures precise bond length calculations.
-
Solution : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Refinement : Refine the model against F2 using full-matrix least-squares techniques (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Hydrogen Localization : Locate the critical carboxamide hydrogen atoms from the difference Fourier map. Apply distance restraints (DFIX) if necessary to maintain chemically sensible N-H bond lengths (approx. 0.86 Å).
-
Self-Validation Checkpoint : The final R1 must be <0.05 and wR2<0.15 . The maximum residual electron density ( Δρmax ) should be <0.5 eA˚−3 , confirming no missing atoms in the lattice[4][5].
Fig 2: End-to-end self-validating workflow for triazole carboxamide SC-XRD analysis.
Quantitative Data Presentation
Based on historical crystallographic data for benzyl-substituted triazole carboxamides, the following parameters serve as standard benchmarks for evaluating the quality of your refinement[4][5]:
| Parameter | Typical Range / Benchmark | Mechanistic Significance |
| Crystal System | Monoclinic or Orthorhombic | Driven by directional H-bonding of the carboxamide and π−π stacking of benzyl rings. |
| Space Group | P21/c , P212121 , or P1ˉ | Centrosymmetric groups ( P21/c ) are highly common due to the formation of inverted hydrogen-bonded dimers. |
| Temperature | 100 K – 193 K | Essential for minimizing thermal displacement parameters to allow accurate H-atom localization. |
| Rint | <0.08 | Validates the internal consistency, symmetry, and lack of twinning in the raw diffraction data. |
| Final R1 | <0.05 | Indicates a high-quality model that closely matches the experimental electron density. |
| Goodness-of-Fit (S) | 0.95 – 1.05 | Confirms that the weighting scheme applied during the least-squares refinement is mathematically appropriate. |
| H-Bond Distances | N⋯O : 2.8–3.0 Å N⋯N : 2.9–3.2 Å | Validates the supramolecular synthon formation between the amide donor and the triazole core acceptor. |
References[5] Title: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O - PubChem
Source : nih.gov URL : 5[1] Title : Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling Source : acs.org (ACS Pharmacology & Translational Science) URL : 1[3] Title : Triazole-directed hydrogen-bonded structures of cationic iridium(iii) complexes Source : rsc.org (CrystEngComm) URL : 3[4] Title : 4-[(1,5-Dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1-n-octyl-1H-1,2,3-triazole Source : iucr.org (IUCr Journals) URL : 4[2] Title : Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source : acs.org (ACS Omega) URL :2
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Application Notes and Protocols for Evaluating the Anticancer Potential of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Authored by: A Senior Application Scientist
Introduction: The Promise of Triazole Compounds in Oncology
The global burden of cancer necessitates the continuous development of novel and more effective therapeutic agents.[1][2] Among the vast landscape of heterocyclic compounds, 1,2,3-triazoles have emerged as a "privileged scaffold" in medicinal chemistry due to their unique structural features, metabolic stability, and capacity for hydrogen bonding.[3] This has led to the development of numerous triazole-containing compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][4][5] The versatility of the triazole ring allows for the synthesis of diverse derivatives that can interact with various biological targets, leading to activities such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[3][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific novel compound, 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide , in a suite of anticancer assays. While specific data for this particular derivative is emerging, the protocols outlined herein are based on established methodologies for evaluating the anticancer efficacy of novel chemical entities and are informed by the known biological activities of structurally related 1,2,3-triazole compounds.[8][9]
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer agent involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. These assays are crucial for establishing a preliminary understanding of the compound's potency and spectrum of activity.
Cell Viability and Cytotoxicity Assays
The first step is to assess the compound's ability to inhibit cancer cell growth. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.[10][11]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (Hypothetical) |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HCT-116 | Colon Cancer | 12.1 |
| HeLa | Cervical Cancer | 35.4 |
Apoptosis Assays
Inducing apoptosis (programmed cell death) is a key mechanism for many anticancer drugs.[3]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Illustrative Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 60.8 | 25.4 | 13.8 |
| Compound (2x IC₅₀) | 25.1 | 45.7 | 29.2 |
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
Part 2: In Vivo Evaluation in Xenograft Models
Promising results from in vitro assays warrant further investigation in in vivo models to assess the compound's efficacy and potential toxicity in a more complex biological system.[13][14] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[15][16][17]
Subcutaneous Xenograft Model
This is the most common xenograft model due to the ease of tumor implantation and measurement.[17]
Protocol 4: Subcutaneous Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Step-by-Step Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ HCT-116 cells) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specific schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Part 3: Mechanistic Studies
Understanding the molecular mechanism of action is crucial for the further development of a drug candidate. Based on the literature for other 1,2,3-triazole derivatives, potential mechanisms for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide could involve the modulation of key signaling pathways implicated in cancer.[3][18]
Investigating Potential Signaling Pathways
Many triazole compounds have been shown to target pathways like EGFR and CDK.[18][19] Western blotting can be used to investigate the effect of the compound on the protein expression levels within these pathways.
Workflow for Mechanistic Evaluation:
Caption: Potential EGFR signaling pathway inhibition.
Conclusion
The 1,2,3-triazole scaffold holds immense promise for the development of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the systematic evaluation of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide as a potential anticancer agent. A thorough investigation encompassing in vitro cytotoxicity, apoptosis, and cell cycle analysis, followed by in vivo validation in xenograft models and detailed mechanistic studies, will be crucial in elucidating its therapeutic potential and advancing it through the drug discovery pipeline.
References
- The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). Vertex AI Search.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Vertex AI Search.
- In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery.
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (n.d.). PubMed.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). ijpbs.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC.
- Mechanisms of action of 1,2,3‐triazole hybrids. (n.d.).
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- A comprehensive review on triazoles as anticancer agents. (2024). DergiPark.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. (2020). The Ukrainian Biochemical Journal.
- Application of triazoles in the structural modification of natural products. (2021). Taylor & Francis Online.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal.
-
Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[1][4][13]riazole Derivatives. (2018). ResearchGate.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). PMC.
- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (n.d.). Benchchem.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). ijpbs.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
- Process for preparing 5-amino-1, 2, 3-triazole orotate derivatives. (n.d.).
- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar.
- Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays. (n.d.). Benchchem.
- Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
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PXR inhibitor assay using 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Application Note: Evaluating 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide as a Pregnane X Receptor (PXR) Inhibitor
Scientific Background & Rationale
The Pregnane X Receptor (PXR) is a master transcriptional regulator of cytochrome P450 enzymes (e.g., CYP3A4) and drug efflux transporters (e.g., MDR1). Unintended activation of PXR by xenobiotics accelerates drug metabolism, leading to severe, sometimes fatal, drug-drug interactions (DDIs) and therapeutic failure. Consequently, identifying potent PXR antagonists is a critical de-risking step in modern drug development.
Recent structural optimization campaigns have identified the 1H-1,2,3-triazole-4-carboxamide scaffold as a highly potent, privileged chemotype for PXR inverse agonists and antagonists (1)[1]. By replacing the sulfonyl linkage of earlier antagonists with a carbonyl amide linkage, researchers have achieved low-nanomolar cellular antagonism, exemplified by reference compounds like SJPYT 310 ().
Interestingly, 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide , a compound primarily recognized as a bacterial SOS response inhibitor (DISARMER) (2)[2], shares this exact triazole-4-carboxamide core. Because even slight chemical modifications in the PXR ligand-binding pocket can drastically shift a molecule's biological activity from an antagonist to an agonist (3)[3], empirical screening of this dibenzyl derivative is essential. This guide details a self-validating, biphasic assay architecture to definitively characterize its PXR modulatory profile.
Mechanistic Pathway
Figure 1: PXR Activation Pathway and Triazole-4-carboxamide Inhibition Mechanism.
Experimental Workflows & Self-Validating Protocols
To establish absolute trustworthiness, this protocol utilizes orthogonal validation: a cell-free biophysical binding assay (TR-FRET) to confirm direct target engagement, followed by a cell-based functional assay (Luciferase Reporter) to confirm physiological antagonism.
Phase 1: TR-FRET PXR Competitive Binding Assay
Causality & Rationale: Cell-based assays alone cannot distinguish between direct PXR antagonism, upstream signaling interference, or off-target cytotoxicity. TR-FRET isolates the PXR Ligand Binding Domain (LBD) to confirm direct competitive displacement of a fluorescent tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.
-
Rationale: DTT maintains the structural integrity of the PXR-LBD cysteine residues, while BSA prevents the lipophilic dibenzyl triazole compound from adhering to the microplate walls, which would artificially lower its effective concentration.
-
-
Compound Dilution: Serially dilute 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide from 50 µM to 0.5 nM in 100% DMSO, then dilute 100-fold in assay buffer.
-
Rationale: Maintaining a constant 1% DMSO final concentration across all wells prevents solvent-induced conformational artifacts in the PXR protein.
-
-
Complex Assembly: In a 384-well black microplate, combine 5 nM GST-hPXR-LBD, 5 nM Terbium-labeled anti-GST antibody, and 40 nM fluorescent PXR tracer.
-
Incubation: Add the diluted test compound to the complex. Incubate in the dark at room temperature for exactly 2 hours.
-
Rationale: A 2-hour incubation ensures thermodynamic equilibrium is reached for competitive displacement between the tracer and the test compound.
-
-
Detection & Z'-Factor Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio.
-
Self-Validation: Include DMSO-only (negative control) and 10 µM SJPYT 310 (positive control). Calculate the Z'-factor. A Z' > 0.5 is mandatory to validate the assay's robustness before interpreting the IC50.
-
Phase 2: Cell-Based PXR Reporter Gene Assay
Causality & Rationale: Binding does not guarantee functional antagonism (the compound could act as an agonist). We must assess the compound's ability to inhibit Rifampicin-induced PXR transactivation in a cellular context, coupled with a viability counterscreen to rule out false positives caused by cell death.
Step-by-Step Methodology:
-
Transfection: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Co-transfect with a pGL3-CYP3A4-Luciferase reporter plasmid and a pcDNA3.1-hPXR expression vector using Lipofectamine 3000.
-
Rationale: HepG2 cells possess low endogenous PXR levels; exogenous expression ensures a high signal-to-noise ratio for the reporter readout.
-
-
Agonist/Antagonist Co-treatment: 24 hours post-transfection, treat cells with 10 µM Rifampicin (an established EC80 concentration) to induce PXR activation. Simultaneously, add varying concentrations of the test compound (0.1 µM to 30 µM).
-
Counterscreen (Viability): In parallel, run a CellTiter-Glo (ATP-based) viability assay on an identically treated sister plate.
-
Self-Validation: A drop in luciferase signal could be due to cytotoxicity rather than true PXR antagonism. Normalizing the luciferase luminescence to the ATP viability signal ensures the readout reflects true functional antagonism.
-
-
Luminescence Readout: After 24 hours of treatment, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the functional IC50.
Figure 2: Self-Validating Biphasic Assay Workflow for PXR Inhibitor Screening.
Data Presentation & Interpretation
Quantitative data must be evaluated by comparing the test compound against established PXR modulators. The table below outlines the expected data structure for interpreting the efficacy of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
| Compound | Target / Function | TR-FRET Binding IC50 (µM) | Cellular Antagonism IC50 (µM) | Cell Viability (CC50, µM) |
| 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | Test Compound | Empirical Data | Empirical Data | > 50 µM |
| SJPYT 310 | Positive Control (Antagonist) | 0.004 µM | 0.009 µM | > 50 µM |
| Compound 1 (Li et al.) | Reference Triazole-amide | 1.2 µM | 34.0 µM | > 50 µM |
| Rifampicin | Reference Agonist | N/A (Displaces tracer) | EC50 ~ 1.5 µM (Agonist) | > 50 µM |
Structure-Activity Relationship (SAR) Insights: The 1H-1,2,3-triazole-4-carboxamide scaffold requires a highly specific angle and distance between the substituents (e.g., the tert-butyl moiety and carbonyl amide linkage) to retain PXR inverse agonistic/antagonistic potencies (1)[1]. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide possesses two bulky benzyl groups and an amino group at the 5-position.
-
If the TR-FRET IC50 is low but the Cellular IC50 is high, it indicates poor cellular permeability.
-
If both values are high, the steric bulk of the dibenzyl groups likely clashes with the hydrophobic PXR LBD pocket, preventing the stabilization of the inactive conformation required to block co-activator recruitment.
Conclusion
By utilizing a self-validating, two-tiered approach, researchers can definitively characterize the PXR liability or therapeutic potential of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. Understanding its cross-reactivity with human PXR not only informs its safety profile as a bacterial DISARMER but also expands the SAR landscape of triazole-based PXR antagonists, guiding future rational drug design to mitigate DDIs.
References
- Benchchem. 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
- ACS Publications (Journal of Medicinal Chemistry). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR.
- PMC (National Institutes of Health). First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy.
- Tocris Bioscience. SJPYT 310 Supplier | CAS 2883814-84-2.
Sources
developing SAR studies for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide analogs.
An In-Depth Guide to Developing Structure-Activity Relationship (SAR) Studies for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide Analogs
Introduction: The Privileged Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its exceptional combination of chemical stability, synthetic accessibility, and capacity for forming key molecular interactions such as hydrogen bonds and dipole interactions.[1][2] This five-membered heterocycle is a bioisostere for the amide bond, offering improved metabolic stability while maintaining crucial binding geometries.[1] Within this class, the 5-amino-1,2,3-triazole-4-carboxamide core has emerged as a particularly fruitful template for drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-parasitic effects.[3][4][5][6][7][8]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a systematic Structure-Activity Relationship (SAR) program for analogs of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. We will detail modular synthetic strategies, robust biological evaluation protocols, and a logical framework for interpreting the resulting data to guide the rational design of more potent and selective therapeutic agents.
Part 1: Strategic Framework for SAR Development
A successful SAR campaign requires a systematic approach to molecular modification. For the 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide scaffold, three primary vectors for diversification are immediately apparent. The rationale is to probe the chemical space around the core to understand the structural requirements for optimal biological activity.
Key Diversification Points:
-
N1-Benzyl Moiety (R¹): This position directly influences the electronics of the triazole ring and explores a specific region of the target's binding pocket. Modifications here can impact potency and selectivity.
-
N-Carboxamide Benzyl Moiety (R²): The amide substituent is critical for establishing key interactions. Varying this group allows for extensive exploration of a different region of the binding site and can significantly modulate physicochemical properties like solubility and cell permeability.
-
5-Amino Group: While derivatization is possible, this group is often crucial for activity in this scaffold, potentially acting as a key hydrogen bond donor.[9] Initial studies should focus on maintaining this group unmodified.
The overall workflow is designed as a cycle of design, synthesis, and testing, where the results of each round of evaluation inform the design of the next generation of compounds.
Caption: Iterative workflow for SAR development.
Part 2: Chemical Synthesis Protocols
The chemical tractability of the triazole core is a significant advantage.[9] The following protocols describe a modular synthetic approach that enables the efficient generation of an analog library. The strategy hinges on creating a common intermediate, the carboxylic acid, which can then be coupled with a diverse range of amines.
Protocol 1: Synthesis of the Core Intermediate (5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid)
This protocol is based on the well-established cyclization of an azide with an active methylene compound, followed by hydrolysis.[4]
Step 1A: Synthesis of Benzyl Azide
-
Rationale: Sodium azide is a common and effective azidating agent. The reaction is a straightforward SN2 displacement. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Organic azides can be explosive; avoid heating neat and using metal spatulas.
-
Dissolve benzyl bromide (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting benzyl azide is often used in the next step without further purification.
Step 1B: Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
-
Rationale: This is a base-catalyzed Dimroth-type cyclization. Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, which then attacks the terminal nitrogen of the azide.
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide in situ.
-
To the cooled solution, add ethyl cyanoacetate (1.0 eq) dropwise.
-
Add the benzyl azide (1.0 eq) from Step 1A to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or 1M HCl).
-
The product often precipitates and can be collected by filtration. If not, concentrate the mixture and extract with ethyl acetate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 1C: Hydrolysis to the Carboxylic Acid Intermediate
-
Rationale: Standard saponification using a strong base hydrolyzes the ester to the corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid.
-
Suspend the ethyl ester from Step 1B (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with 2M HCl until the pH is ~2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid intermediate.
Caption: Modular synthetic workflow for analog generation.
Protocol 2: Analog Synthesis via Amide Coupling
-
Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry. Reagents like HATU or the EDC/HOBt system activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the amide bond under mild conditions. This allows for the introduction of a wide array of R² groups.
-
Dissolve the carboxylic acid intermediate from Protocol 1 (1.0 eq) in a dry aprotic solvent like DMF or CH₂Cl₂ under an inert atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), to the mixture.
-
Stir for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired substituted benzylamine (1.1 eq) to the reaction mixture. For the parent compound, this would be benzylamine.
-
Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final analog.
Characterization
For every synthesized compound, a full characterization is mandatory to ensure identity and purity, which is fundamental to the trustworthiness of the subsequent biological data.
-
¹H and ¹³C NMR: Confirms the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.[10][11]
-
Purity Analysis: Typically determined by HPLC or LC-MS, with >95% purity being the standard for compounds intended for biological testing.
Part 3: Biological Evaluation Protocols
The anticancer properties of 1,2,3-triazole carboxamides are well-documented.[1][3][6][8][11][12] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point for the SAR investigation.
Protocol 3: In Vitro Cytotoxicity by MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of cell viability and the calculation of a compound's cytotoxic potency (IC₅₀ value).[13]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung).[1][3][6][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Caption: Hierarchical biological screening cascade.
Part 4: Data Presentation and SAR Interpretation
Systematic data organization is critical for discerning meaningful structure-activity relationships. All quantitative data should be summarized in a clearly structured table.
Table 1: Example SAR Data Table for 5-Amino-1,2,3-triazole-4-carboxamide Analogs
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Lead | H | H | 15.2 | 21.5 | 18.9 |
| 1a | 4-Cl | H | 8.7 | 12.1 | 9.5 |
| 1b | 4-OCH₃ | H | 25.4 | 30.1 | 28.3 |
| 2a | H | 4-Cl | 5.1 | 7.8 | 6.2 |
| 2b | H | 4-F | 4.9 | 7.5 | 5.9 |
| 3a | 4-Cl | 4-F | 1.2 | 2.5 | 1.8 |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results:
-
Effect of R¹: By comparing the Lead with 1a and 1b , we can hypothesize that an electron-withdrawing group (Cl) at the para-position of the N1-benzyl ring enhances potency, while an electron-donating group (OCH₃) diminishes it. This may suggest an important electronic or steric interaction in that region of the binding site.
-
Effect of R²: Comparing the Lead with 2a and 2b indicates that adding a halogen to the para-position of the N-carboxamide benzyl ring is highly favorable for activity.
-
Synergistic Effects: Compound 3a , which combines the favorable substitutions at both R¹ (4-Cl) and R² (4-F), shows a significant synergistic improvement in potency across all cell lines. This suggests that both modifications contribute positively and perhaps independently to the overall binding affinity.
These initial observations form the basis of a testable hypothesis that can guide the design of a subsequent generation of analogs, for example, by exploring a wider range of electron-withdrawing groups at both positions to optimize potency further.
References
- Vertex AI Search. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
- ACS Publications. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR.
- PMC. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
- PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
- ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel Triazole Linked Chromone Biheterocycle Analogs.
- PMC. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- ResearchGate. (n.d.). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors | Request PDF.
- MDPI. (2021).
- JOCPR. (n.d.).
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- BenchChem. (n.d.). Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays.
- Frontiers. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response.
- University of Dundee. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
- BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
- ResearchGate. (2025).
- Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.
- PubMed. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review.
- Google Patents. (n.d.).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response [frontiersin.org]
- 10. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. This molecule is a critical scaffold in medicinal chemistry, particularly in the development of anti-parasitic agents and cannabinoid receptor agonists[1],[2].
Synthesizing this highly functionalized 1,2,3-triazole relies on a base-catalyzed[3+2] cycloaddition between benzyl azide and an active methylene compound (N-benzyl-2-cyanoacetamide). While conceptually straightforward, researchers frequently encounter yield-limiting side reactions—most notably the Dimroth rearrangement[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield, reproducible results.
Reaction Mechanistic Workflow
Understanding the mechanistic pathway is the first step in troubleshooting. The kinetic product of the cycloaddition is the desired 5-amino-1,2,3-triazole. However, under prolonged basic conditions, the triazole ring can open to a diazo-imine intermediate, rotate, and re-close to form a thermodynamically stable isomer.
Synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide and Dimroth rearrangement pathway.
Troubleshooting FAQs
Q1: Why is my overall yield consistently below 50%, and why am I seeing a major byproduct with the exact same mass (isomeric) but different NMR shifts? A: You are observing the [3].
-
Causality: The 5-amino-1-benzyl-1H-1,2,3-triazole system is highly prone to base-catalyzed isomerization. When exposed to prolonged heating in the presence of a strong base (like NaOEt), the triazole ring opens into an α -diazo amidine intermediate. The C-N bond rotates, and the molecule re-cyclizes onto the less substituted nitrogen. This swaps the 1-benzyl group with the 5-amino group, yielding 5-(benzylamino)-N-benzyl-1H-1,2,3-triazole-4-carboxamide.
-
Solution: The cycloaddition must be treated as a kinetic reaction. Limit the reaction time to exactly when the starting materials are consumed (typically 2.5–3 hours at 75°C) and immediately quench the reaction with an acid (e.g., glacial acetic acid) to neutralize the base and trap the desired kinetic product.
Q2: I am using Potassium tert-butoxide (t-BuOK) in THF to improve solubility, but my yields are dropping. Why? A: N-benzyl-2-cyanoacetamide is sensitive to hydrolysis and degradation in overly harsh basic conditions.
-
Causality: While t-BuOK is an excellent base, it is significantly stronger than NaOEt. The increased basicity accelerates the Dimroth rearrangement and can also lead to the partial hydrolysis of the carboxamide group if trace water is present.
-
Solution: Switch to a milder, protic system. Sodium ethoxide (NaOEt) in anhydrous ethanol provides the perfect balance of basicity to form the enolate of the active methylene without rapidly driving the thermodynamic rearrangement[1].
Q3: My product crashes out as a sticky gum instead of a solid powder during aqueous workup. How do I fix this? A: This is a crystallization kinetics issue caused by the molecule's structural features.
Causality: The dibenzyl and carboxamide moieties create strong intermolecular hydrogen bonding and π
π stacking networks. When the reaction is quenched rapidly in cold water, the product precipitates amorphously, trapping ethanol and unreacted benzyl azide, resulting in a "gummy" texture.Solution: Do not crash the product out directly from the crude reaction mixture. First, concentrate the ethanol in vacuo, then redissolve the residue in a minimal amount of hot ethyl acetate or ethanol before slowly adding cold water or hexanes to induce proper crystal nucleation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the kinetic vs. thermodynamic product distribution.
| Base System | Solvent | Temp (°C) | Time (h) | Target Yield (%) | Dimroth Byproduct (%) |
| NaOEt (1.5 eq) | Ethanol | 80 | 12.0 | 41% | 38% |
| NaOEt (1.1 eq) | Ethanol | 75 | 3.0 | 84% | < 5% |
| t-BuOK (1.1 eq) | THF | 65 | 4.0 | 62% | 12% |
| DBU (1.2 eq) | Acetonitrile | 80 | 6.0 | 76% | 8% |
Data Interpretation: Restricting the base equivalent to 1.1 and capping the reaction time at 3 hours effectively halts the Dimroth rearrangement, doubling the yield of the target kinetic product.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical validation criteria are met.
Step 1: Enolate Formation
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend N-benzyl-2-cyanoacetamide (1.0 eq, 10 mmol) in anhydrous ethanol (30 mL).
-
Dropwise, add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.1 eq, 11 mmol).
-
Validation Check: The cloudy suspension must transition into a clear, pale-yellow solution within 10 minutes. Causality: This color change confirms the complete deprotonation of the active methylene carbon, ensuring the nucleophile is fully generated before the azide is introduced.
Step 2: Cycloaddition
-
To the enolate solution, add benzyl azide (1.05 eq, 10.5 mmol) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to 75°C.
-
Validation Check: Monitor the reaction strictly via TLC (Eluent: DCM/MeOH 95:5) every 30 minutes. You must observe the disappearance of the UV-active starting material (Rf ~0.7) and the emergence of a bright blue-fluorescent spot under 254 nm UV light (Rf ~0.4) corresponding to the target triazole.
Step 3: Kinetic Quenching
-
Once TLC confirms the consumption of N-benzyl-2-cyanoacetamide (approx. 2.5 to 3 hours), immediately remove the flask from the heat source and submerge it in an ice-water bath.
-
Add glacial acetic acid (1.1 eq, 11 mmol) dropwise to the cold solution.
-
Validation Check: Test the solution with pH paper; it must read ~pH 6. The pale-yellow color should noticeably lighten. Causality: Neutralizing the base instantly halts the ring-opening mechanism required for the Dimroth rearrangement, locking in the desired 5-amino isomer.
Step 4: Isolation and Purification
-
Concentrate the neutralized mixture in vacuo to remove the ethanol.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a volume of ~10 mL.
-
Slowly add cold hexanes (30 mL) while stirring vigorously to induce crystallization.
-
Validation Check: Filter the resulting precipitate. The solid should be a free-flowing white powder. If the solid is yellow or gummy, trace diazo intermediates or unquenched base remain; recrystallize from hot ethanol/water to achieve >98% purity.
References
-
Title: Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models Source: Translational Vision Science & Technology (via PMC) URL: [Link]
-
Title: Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for 1,3-Dipolar Cycloaddition Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of 1,3-dipolar cycloaddition reactions. Here, we move beyond simple protocols to address the "why" behind experimental challenges, providing you with the in-depth insights needed to troubleshoot and optimize your reactions effectively.
The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the synthesis of five-membered heterocycles.[1][2][3] This reaction involves a 1,3-dipole and a dipolarophile, which undergo a concerted, pericyclic shift of electrons to form a new ring system.[2] While elegant in theory, these reactions can present practical challenges in the laboratory. This guide is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in 1,3-dipolar cycloadditions can be attributed to several factors, ranging from the stability of your reactants to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[4]
Potential Causes & Solutions:
-
Reactant Instability or Impurity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are highly reactive and can be unstable.[4] It is often advantageous to generate these species in situ. If you are using an isolated 1,3-dipole, confirm its purity and ensure it has been stored under appropriate conditions to prevent decomposition. For in situ generation, the purity of the precursor is paramount.
-
Dipolarophile Purity: Ensure your dipolarophile is pure and devoid of any inhibitors or contaminants that could interfere with the reaction.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: While some 1,3-dipolar cycloadditions are not heavily influenced by solvent polarity, others exhibit a significant dependence.[1][4] Polar solvents may accelerate reactions that proceed through a polar transition state.[4] It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Reaction rates are temperature-dependent.[4] If your reaction is sluggish at room temperature, gentle heating may be necessary.[4] Conversely, excessive heat can lead to the decomposition of reactants or the desired product.[4] A systematic temperature screen is recommended. For thermally sensitive substrates, conducting the reaction at a lower temperature for an extended period may be beneficial.[4]
-
Concentration: Low reactant concentrations can result in slow reaction rates.[4] Consider increasing the concentration of the limiting reagent.
-
-
Side Reactions:
Troubleshooting Workflow for Low Yield:
Caption: Workflow for troubleshooting low yield.
Issue 2: Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers and/or stereoisomers. How can I improve the selectivity?
Answer: The selectivity of a 1,3-dipolar cycloaddition is governed by a delicate interplay of electronic and steric factors.[2] Fortunately, these factors can often be modulated by adjusting the reaction conditions or through the use of catalysis.
Improving Regioselectivity:
-
Frontier Molecular Orbital (FMO) Theory: Regioselectivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][4]
-
Normal Electron Demand: For reactions involving an electron-rich dipole and an electron-poor dipolarophile, the dominant interaction is HOMO(dipole)-LUMO(dipolarophile).[4][5]
-
Inverse Electron Demand: In reactions with an electron-poor dipole and an electron-rich dipolarophile, the HOMO(dipolarophile)-LUMO(dipole) interaction governs the regioselectivity.[4][5]
-
-
Modifying Substituents: Attaching electron-withdrawing groups to the dipolarophile or electron-donating groups to the 1,3-dipole (or vice-versa) can amplify the energy difference between the possible FMO interactions, thereby enhancing regioselectivity.[4]
-
Catalysis: Lewis acids can influence regioselectivity by coordinating to the dipolarophile, which lowers its LUMO energy and magnifies the electronic bias.[4] The well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example where the catalyst dictates the formation of the 1,4-disubstituted triazole isomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[4][6]
Improving Stereoselectivity:
-
Concerted Mechanism: 1,3-dipolar cycloadditions are typically concerted, stereospecific reactions, meaning the stereochemistry of the dipolarophile is retained in the product.[1]
-
Chiral Auxiliaries and Catalysts: To induce asymmetry, chiral auxiliaries can be attached to either the dipole or the dipolarophile. Alternatively, chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Decision Tree for Improving Selectivity:
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
Technical Support Center: Regiocontrol in Triazole Synthesis
Welcome to our dedicated resource for researchers, chemists, and drug development professionals engaged in triazole synthesis. The formation of regioisomers during azide-alkyne cycloaddition reactions is a critical challenge that can significantly impact downstream applications, from medicinal chemistry to materials science. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to empower you to achieve high regioselectivity in your experiments.
Introduction: The Challenge of Regioisomers in Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for synthesizing 1,2,3-triazoles. However, the uncatalyzed reaction often yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. For applications in drug discovery and materials science, control over this regioselectivity is paramount as the different isomers can exhibit vastly different biological activities and physical properties. This guide will explore the leading methods to control and eliminate the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1,4- and 1,5-regioisomers in my triazole synthesis?
The formation of a mixture of 1,4- and 1,5-regioisomers is a common outcome in uncatalyzed thermal Huisgen cycloadditions. This occurs because the energy barrier for the formation of both isomers is comparable, leading to a lack of selectivity. To achieve regiocontrol, a catalyst is typically required to lower the activation energy for the formation of one isomer over the other.
Q2: What is the most common method to selectively synthesize 1,4-disubstituted triazoles?
The most prevalent and reliable method for the selective synthesis of 1,4-disubstituted triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," proceeds via a copper acetylide intermediate, which directs the reaction pathway to almost exclusively yield the 1,4-isomer.
Q3: How can I selectively synthesize 1,5-disubstituted triazoles?
For the selective synthesis of 1,5-disubstituted triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. Unlike the copper-catalyzed variant, the ruthenium catalyst promotes a different mechanistic pathway that favors the formation of the 1,5-regioisomer.
Q4: Are there any catalyst-free methods to achieve regioselectivity?
Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free method that provides high regioselectivity. This approach utilizes a strained cyclooctyne, which reacts selectively with azides to yield the 1,4-disubstituted triazole. The release of ring strain is the driving force for this reaction, allowing it to proceed at or near room temperature without the need for a metal catalyst. This is particularly advantageous for biological applications where metal toxicity is a concern.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low yield in my CuAAC reaction.
-
Possible Cause 1: Oxidation of Copper(I) Catalyst.
-
Explanation: The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it can readily oxidize to the inactive Cu(II) state.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvents prior to use. The use of a reducing agent, such as sodium ascorbate, is highly recommended to maintain the copper in its +1 oxidation state.
-
-
Possible Cause 2: Poor Ligand Choice.
-
Explanation: Ligands play a crucial role in stabilizing the Cu(I) catalyst and facilitating the catalytic cycle.
-
Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that protects the Cu(I) from oxidation and disproportionation. For water-soluble systems, bathophenanthroline disulfonate (BPS) is an excellent choice.
-
Problem 2: Formation of the 1,5-isomer impurity in my CuAAC reaction.
-
Possible Cause: Competing Thermal Cycloaddition.
-
Explanation: If the reaction is heated, the uncatalyzed thermal cycloaddition can occur, leading to the formation of the 1,5-isomer.
-
Solution: CuAAC reactions are typically efficient at room temperature. Avoid unnecessary heating. If your substrates are unreactive, consider optimizing the catalyst and ligand concentration before increasing the temperature.
-
Problem 3: My RuAAC reaction is not selective for the 1,5-isomer.
-
Possible Cause: Inappropriate Ruthenium Catalyst.
-
Explanation: Not all ruthenium complexes are effective for RuAAC. The catalytic activity and selectivity are highly dependent on the ligand environment of the ruthenium center.
-
Solution: The most commonly used and effective catalyst for RuAAC is CpRuCl(PPh₃)₂ (Cp = pentamethylcyclopentadienyl). Ensure you are using the correct catalyst and that it is of high purity.
-
Detailed Experimental Protocols
Protocol 1: Selective Synthesis of a 1,4-Disubstituted Triazole via CuAAC
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted triazole using a Cu(I) catalyst generated in situ.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Synthesis of a 1,5-Disubstituted Triazole via RuAAC
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted triazole using a ruthenium catalyst.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.2 eq)
-
Cp*RuCl(PPh₃)₂ (0.02 eq)
-
Solvent (e.g., toluene or THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the azide, alkyne, and Cp*RuCl(PPh₃)₂.
-
Add the anhydrous, de-gassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanisms
To better understand the basis of regioselectivity, the following diagrams illustrate the catalytic cycles for CuAAC and RuAAC.
Caption: Catalytic cycle of CuAAC leading to the 1,4-regioisomer.
Caption: Catalytic cycle of RuAAC leading to the 1,5-regioisomer.
Comparative Summary of Methods
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Product | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole | 1,4-Disubstituted Triazole |
| Catalyst | Copper(I) | Ruthenium(II) | None |
| Typical Conditions | Room Temperature | 60-100 °C | Room Temperature |
| Alkyne Substrate | Terminal Alkyne | Terminal or Internal Alkyne | Cyclooctyne |
| Key Advantage | High efficiency, mild conditions | Access to 1,5-isomers | Biocompatible, catalyst-free |
| Key Limitation | Potential metal toxicity | Higher temperatures, air-sensitive | Requires synthesis of strained alkyne |
References
-
Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society URL: [Link]
-
Title: Bioconjugation with Strained Alkynes and Azides Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Dibenzyl Triazole Carboxamide Synthesis
Welcome to the technical support center for the synthesis of dibenzyl triazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of dibenzyl triazole carboxamides, primarily focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Q1: What is the most common method for synthesizing 1,4-disubstituted dibenzyl triazole carboxamides?
The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. It is favored for its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer, mild reaction conditions, and high yields.[1][2][3] Thermal cycloaddition is an alternative but often requires higher temperatures and can produce a mixture of 1,4- and 1,5-regioisomers.[2]
Q2: How do I choose the right copper source for my CuAAC reaction?
You have two main options for the copper catalyst:
-
In situ generation of Cu(I) from a Cu(II) salt: This is the most common approach. A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in the reaction mixture.[4][5] This method is convenient as Cu(II) salts are stable and easy to handle.
-
Direct use of a Cu(I) salt: Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly.[4] However, these salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, so careful handling under an inert atmosphere is crucial.[5]
Q3: What is the role of a ligand in the CuAAC reaction, and do I always need one?
While not always strictly necessary, using a ligand is highly recommended, especially for challenging reactions or when working with sensitive substrates. Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), serve two primary functions:
-
Stabilize the Cu(I) oxidation state: Ligands chelate the copper(I) ion, protecting it from oxidation to Cu(II) and maintaining catalytic activity.[4][5]
-
Accelerate the reaction: Ligands can significantly increase the rate of the cycloaddition.[2]
For bioconjugation reactions, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[5]
Q4: What are the optimal temperature and reaction times?
Most CuAAC reactions proceed efficiently at room temperature and are often complete within a few hours.[4] However, if the reaction is sluggish, gentle heating to 40-50°C can increase the rate.[4] Be cautious with heating, as it can also promote side reactions. For some systems, longer reaction times (up to 48 hours) may be necessary.[4] It is always best to monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR.[4]
Q5: Which solvent system is best for my dibenzyl triazole carboxamide synthesis?
The choice of solvent depends on the solubility of your specific substrates. Common solvent systems include:
The solvent can also influence the selectivity of the reaction.[7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of dibenzyl triazole carboxamides.
Issue 1: Low or No Product Yield
Low or no yield is one of the most common issues in CuAAC reactions. The following decision tree can help you diagnose and solve the problem.
Caption: Troubleshooting flowchart for low or no product yield.
In-depth Explanation:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5]
-
Poor Reagent Quality: Impurities in your starting materials (azide or alkyne) or solvents can inhibit the catalyst or lead to side reactions.[5] Azides, in particular, can be unstable.
-
Solution: Purify your starting materials if their quality is questionable. Use high-purity, dry solvents.
-
-
Suboptimal Reaction Conditions:
-
Time and Temperature: While many "click" reactions are fast, some substrate combinations require longer reaction times or gentle heating.[4]
-
Concentration: Low reactant concentrations can lead to slow reaction rates.[8] If solubility allows, try increasing the concentration.
-
pH: The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[4]
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products, which can complicate purification and lower the yield of your desired dibenzyl triazole carboxamide.
Common Side Reactions and Their Solutions
| Side Reaction | Description | Cause | Solution |
| Glaser Coupling | Oxidative homocoupling of the terminal alkyne to form a diyne. | Presence of oxygen, which facilitates the oxidation of the copper acetylide intermediate. | Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere (N₂ or Ar).[5] |
| Dipole Dimerization | The azide can potentially dimerize. | High concentration of the azide. | Add the azide precursor slowly to the reaction mixture containing the alkyne.[8] |
Issue 3: Reaction Stalls or is Sluggish
If you observe that your reaction starts but does not proceed to completion, consider the following:
-
Catalyst Turnover: The catalyst may have become inactivated over time.
-
Solution: Add another portion of freshly prepared sodium ascorbate and/or the copper salt.
-
-
Insufficient Reagent: One of the starting materials may have been consumed.
-
Solution: While a 1:1 stoichiometry is often used, employing a slight excess (e.g., 1.1 to 1.2 equivalents) of the more accessible or less expensive reagent can drive the reaction to completion.[5]
-
Experimental Protocols
Protocol 1: General Procedure for CuAAC Synthesis of Dibenzyl Triazole Carboxamide
This protocol is a general guideline and may require optimization for your specific substrates.
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of your dibenzyl carboxamide alkyne and benzyl azide in a suitable solvent like DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [4]
-
-
Reaction Setup:
-
In a reaction vessel, add the dibenzyl carboxamide alkyne (1.0 equivalent).
-
Add the benzyl azide (1.0-1.2 equivalents).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-BuOH/water).[5]
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the CuSO₄ solution (typically 0.01-0.05 equivalents).
-
Add the sodium ascorbate solution (typically 0.1-0.2 equivalents) to initiate the reaction. A color change may be observed.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[8]
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure dibenzyl triazole carboxamide.
-
References
- BenchChem Technical Support Team. (2025, December). troubleshooting low yield in m-PEG10-azide click chemistry reactions. BenchChem.
- BenchChem Technical Support Team. (2025, December).
- Cabrera-Pérez, L. C., et al. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO.
- ResearchGate. (n.d.). Optimization of 1,3-dipolar cycloaddition reaction conditions.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. BenchChem.
- ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction.
- Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. (2014). PMC.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
- Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. (2003).
- Reddit. (2025, November 18).
- Recent Developments Towards the Synthesis of Triazole Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Welcome to the Application Support Knowledge Base. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with the 1,2,3-triazole-4-carboxamide pharmacophore. This scaffold is highly valued in antimicrobial research, particularly as a "DISARMER" chemotype developed to target the bacterial SOS response and suppress antibiotic resistance[1],[2].
Despite its therapeutic potential, the purification of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is notoriously challenging due to its unique electronic properties, susceptibility to isomerization, and crystallization behavior. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Insights & Causality (The "Why")
To successfully purify this molecule, one must first understand the chemical causality behind its degradation and impurity profile.
1. The Dimroth Rearrangement Vulnerability The most significant challenge in isolating 5-amino-1,2,3-triazoles is their propensity to undergo the Dimroth rearrangement[3]. The electron-withdrawing nature of the C4-carboxamide group increases the electrophilicity of the C5 position. Under basic conditions (often present during the initial azide-active methylene cycloaddition) or elevated temperatures, the 1-benzyl-5-amino-triazole ring opens into a highly reactive diazo imine intermediate. The molecule then undergoes bond rotation and recloses to form the thermodynamically favored, but biologically inactive, 5-(benzylamino)-1H-1,2,3-triazole isomer.
2. Co-elution of Unreacted Azides The synthesis typically utilizes benzyl azide as a starting material[4]. Benzyl azide is highly non-polar and lacks strong chromophores, making it difficult to track via standard UV-HPLC. It often streaks through silica gel columns, co-eluting with the target molecule if the solvent gradient is not strictly controlled.
3. Oiling Out During Crystallization The target molecule contains a rigid, hydrogen-bonding carboxamide core flanked by two highly flexible benzyl groups. When an anti-solvent (like water) is added to an organic solution (like ethanol), the flexible benzyl groups disrupt the formation of a rigid crystal lattice. Instead of nucleating, the compound undergoes liquid-liquid phase separation, forming a sticky, impure oil at the bottom of the flask.
Figure 1: Mechanism of the Dimroth rearrangement in 5-amino-1,2,3-triazoles.
Part 2: Troubleshooting FAQs
Q: I observe a twin peak in my LC-MS chromatogram with the exact same mass ( [M+H]+=308.15 ). What is happening? A: You are observing the Dimroth rearranged isomer. The target 1-benzyl-5-amino isomer and the rearranged 5-(benzylamino)-1H isomer have identical masses but different retention times. To prevent this, strictly control the pH during the aqueous workup (keep pH between 6.0 and 6.5) and never heat the crude mixture above 40°C during rotary evaporation.
Q: My product forms a viscous oil instead of crystals upon the addition of water to ethanol. How do I induce crystallization? A: Oiling out occurs when the compound reaches supersaturation, but the kinetic energy barrier for lattice formation is too high. Instead of a rapid anti-solvent crash, use a slow cooling profile. Seed the ethanolic solution at 45°C, hold the temperature for 30 minutes to allow nucleation, and then add the water dropwise over 2 hours using a syringe pump.
Q: How can I safely and completely remove residual benzyl azide without distillation? A: Benzyl azide is both a purification nuisance and an explosive hazard. Do not attempt to distill it. Instead, utilize a chemical quench: add a sacrificial terminal alkyne (e.g., phenylacetylene) and a catalytic amount of Cu(I) to the crude mixture post-reaction. This "click" reaction scavenges the azide, converting it into a highly polar 1,4-disubstituted triazole that easily separates from your target compound during silica gel chromatography.
Part 3: Quantitative Data Presentation
To aid in tracking your purification, refer to the standardized chromatographic and solubility data below.
Table 1: Chromatographic and Solubility Profile of Target and Common Impurities
| Compound | TLC Rf (Hexane/EtOAc 1:1) | LC-MS [M+H]+ | Solubility (Hot EtOH) | Solubility (Cold Water) |
| 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | 0.35 | 308.15 | High | Insoluble |
| Dimroth Isomer (5-(Benzylamino)-N-benzyl...) | 0.20 | 308.15 | High | Insoluble |
| Benzyl Azide (Starting Material) | 0.90 | N/A (Poor ionization) | High | Insoluble |
| N-Benzyl-2-cyanoacetamide (Starting Material) | 0.15 | 175.08 | Moderate | Moderate |
Part 4: Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: pH-Controlled Workup & Azide Scavenging
-
Azide Quench: Upon completion of the cycloaddition reaction, add 1.2 equivalents of phenylacetylene and 5 mol% CuSO 4 /Sodium Ascorbate directly to the crude mixture. Stir for 2 hours at room temperature.
-
Validation Check: Spot the reaction on TLC (Hexane 100%). The high-running benzyl azide spot ( Rf 0.90) must be completely absent.
-
-
pH Adjustment: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with a 0.5 M Phosphate Buffer (pH 6.5).
-
Validation Check: Test the aqueous layer with a calibrated pH probe. It MUST read between 6.0 and 6.5. If pH > 7.0, the Dimroth rearrangement will proceed during solvent removal.
-
-
Phase Separation: Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Crucial: Keep the water bath temperature ≤ 35°C.
Protocol B: Flash Chromatography & Anti-Solvent Crystallization
-
Column Loading: Dry-load the crude concentrate onto silica gel (1:3 mass ratio) to prevent the compound from streaking.
-
Gradient Elution: Run a gradient of Hexane to EtOAc. The target compound elutes at approximately 40-50% EtOAc.
-
Validation Check: Analyze fractions via LC-MS. Pool only the fractions containing the pure 308.15 mass at the primary retention time, discarding the later-eluting Dimroth isomer tail.
-
-
Crystallization: Dissolve the pooled, concentrated solid in minimal absolute ethanol at 50°C.
-
Nucleation: Add 1% (w/w) pure seed crystals. Hold at 45°C for 30 minutes until the solution becomes slightly turbid.
-
Anti-Solvent Addition: Add deionized water (equal to the volume of ethanol) dropwise over 2 hours while slowly cooling the flask to 4°C. Filter the resulting white crystalline solid and wash with cold 10% EtOH/Water.
Figure 2: Optimized purification workflow for 5-amino-1,2,3-triazole-4-carboxamide derivatives.
References
-
Mo, C. Y., et al. "Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response". Frontiers in Microbiology / PMC, 2018.[Link]
-
Ferrini, S., et al. "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement". Journal of Organic Chemistry, 80(5), 2562-2572, 2015.[Link]
-
Li, Y., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review". Frontiers in Chemistry, 2022.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Scale-Up Synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Welcome to the Technical Support Center for the scale-up synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the large-scale production of this compound. The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a novel and promising chemotype with potential applications in medicinal chemistry, including the development of new therapeutics.[1][2] This guide aims to equip you with the necessary knowledge to navigate the challenges of scaling up this synthesis from the lab bench to pilot plant or manufacturing scale.
I. Synthetic Pathway Overview
The synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide and its analogs typically proceeds via a [3+2] cycloaddition reaction.[1] This versatile method allows for the facile and regioselective formation of the triazole core. The general retrosynthetic approach involves the cycloaddition of a benzyl azide with a suitable cyanoacetamide derivative.
Caption: General synthetic route for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
This base-mediated cyclization is a robust method for constructing the 5-amino-1,4-disubstituted-1,2,3-triazole core.[1] The choice of base and solvent can significantly influence the reaction rate and yield.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Low or Inconsistent Yields
Q: We are observing significantly lower yields on a larger scale compared to our lab-scale experiments. What are the likely causes and how can we mitigate this?
A: This is a common challenge in process scale-up. Several factors can contribute to lower yields:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Solution: Evaluate the reactor's mixing efficiency. Consider using a different impeller design, increasing the agitation speed (while monitoring for shear-sensitive materials), or installing baffles to improve turbulence.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a large scale. Temperature fluctuations can lead to the formation of impurities and degradation of the product.
-
Solution: Ensure the reactor's cooling system is adequate for the heat generated by the reaction. A "jacketed" reactor with a circulating coolant is essential. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat evolution.[3]
-
-
Reagent Quality and Stoichiometry: Variations in the purity of starting materials between batches can impact yield.
-
Solution: Implement stringent quality control checks for all incoming raw materials. Ensure accurate weighing and dispensing of reagents, as even small errors can be magnified on a larger scale.
-
Impurity Profile Issues
Q: We are observing new or higher levels of impurities in our scaled-up batches. How can we identify and control them?
A: The formation of impurities is often exacerbated at a larger scale. Here's how to approach this:
-
Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them using techniques like NMR, MS, and IR spectroscopy. Understanding the structure of the impurity will provide clues about its formation pathway.
-
Common Impurities and Their Control:
-
Isomeric Impurities: In some triazole syntheses, the formation of regioisomers is possible.[4][5] The regioselectivity of the cycloaddition is a critical factor.
-
Degradation Products: The product or intermediates may be sensitive to temperature, pH, or oxygen.
-
Control: Perform stress testing on the product and key intermediates to understand their stability. If necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and carefully control the pH.
-
-
Residual Starting Materials: Incomplete conversion is a common source of impurities.
-
Control: Monitor the reaction progress using in-process controls (IPCs) like HPLC or UPLC. Ensure the reaction is driven to completion before work-up.
-
-
| Potential Impurity | Possible Cause | Recommended Action |
| Unreacted Benzyl Azide | Incomplete reaction, poor mixing | Increase reaction time, improve agitation, check reagent stoichiometry. |
| Unreacted Cyanoacetamide | Incomplete reaction, poor mixing | Increase reaction time, improve agitation, check reagent stoichiometry. |
| Isomeric Triazole | Non-regioselective cycloaddition | Optimize base and solvent system, consider catalyst screening. |
| Hydrolysis Products | Water contamination during reaction or work-up | Use anhydrous solvents, perform work-up under dry conditions. |
Work-up and Purification Challenges
Q: Our established lab-scale purification method (e.g., column chromatography) is not practical for large-scale production. What are the alternatives?
A: Scalable purification methods are crucial for efficient manufacturing.
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale.
-
Optimization: A systematic solvent screening is necessary to find a suitable solvent or solvent system that provides good recovery and high purity. Seeding strategies can be employed to control crystal size and morphology.
-
-
Liquid-Liquid Extraction: This is effective for removing impurities with different solubility profiles.
-
Optimization: The choice of extraction solvents and the number of extractions should be optimized to maximize impurity removal while minimizing product loss.
-
-
Slurrying: Suspending the crude product in a solvent in which it has low solubility can be an effective way to wash away highly soluble impurities.
III. Safety Considerations for Scale-Up
The use of azides in chemical synthesis requires stringent safety protocols, especially during scale-up.[8][9]
Handling of Azides
Q: What are the primary hazards associated with using benzyl azide on a large scale, and what precautions should be taken?
A: Organic azides are potentially explosive and should be handled with extreme care.[10][11][12]
-
Thermal Stability: Azides can decompose violently when heated.
-
Precaution: Determine the thermal stability of benzyl azide using techniques like Differential Scanning Calorimetry (DSC) to establish a maximum safe operating temperature. Avoid concentrating azide solutions to dryness.[12]
-
-
Shock Sensitivity: Some azides are sensitive to shock and friction.
-
Incompatibility: Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly explosive metal azides.[8][12] They can also react with strong acids to form the highly toxic and explosive hydrazoic acid.[8][9]
-
Precaution: Ensure the reactor and all transfer lines are free from incompatible metals. Strictly control the pH of the reaction mixture to avoid acidic conditions.
-
Caption: Key hazards and safety precautions for handling azides in scale-up synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the cycloaddition reaction at scale?
A1: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of work-up. While aprotic polar solvents like DMSO or DMF are often used in lab-scale syntheses, their high boiling points and potential for decomposition can be problematic at scale.[5] Consider exploring alternative solvents with lower boiling points and favorable safety profiles, such as acetonitrile or 2-methyltetrahydrofuran (2-MeTHF), during process development.
Q2: Can this synthesis be adapted for continuous flow manufacturing?
A2: Yes, continuous flow chemistry offers several advantages for reactions involving hazardous reagents like azides, including enhanced safety due to smaller reaction volumes, improved heat transfer, and better control over reaction parameters.[3] A flow process for this synthesis would involve pumping the starting materials through a heated reactor coil, where the reaction occurs. This approach can lead to higher yields and purity with a smaller footprint.[3]
Q3: How can I monitor the progress of the reaction in real-time during a large-scale run?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring batch-to-batch consistency. For this synthesis, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the recommended methods. A small sample can be periodically withdrawn from the reactor, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: What are the critical process parameters (CPPs) to control during scale-up?
A4: The critical process parameters that should be carefully controlled include:
-
Temperature: As discussed, this is crucial for controlling reaction rate and preventing side reactions and decomposition.
-
Agitation Rate: Ensures proper mixing and heat transfer.
-
Reagent Addition Rate: For semi-batch processes, the rate of addition of one reactant can be used to control the reaction exotherm.
-
pH: Important for preventing the formation of hydrazoic acid and potential side reactions.
V. Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is for illustrative purposes and should be optimized and validated before scaling up.
Materials:
-
Benzyl azide
-
2-Cyano-N-benzylacetamide
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Ethyl acetate
-
Hexanes
-
Brine solution
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reactor, charge 2-Cyano-N-benzylacetamide and anhydrous ethanol. Begin agitation.
-
Base Addition: Carefully add a solution of sodium ethoxide in ethanol to the reactor while maintaining the temperature below 25 °C.
-
Azide Addition: Slowly add benzyl azide to the reaction mixture.
-
Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by HPLC until the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Drying: Dry the purified product under vacuum at a temperature well below its decomposition point.
VI. References
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC. (n.d.). Retrieved from
-
Regioselective procedures for the synthesis of 1,2,3‐triazoles via... - ResearchGate. (n.d.). Retrieved from
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (2024, March 28). Retrieved from
-
Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations | Organic Letters - ACS Publications. (2013, October 2). Retrieved from
-
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds - Usiena air. (n.d.). Retrieved from
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024, January 15). Retrieved from
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022, September 2). Retrieved from
-
Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate | Request PDF - ResearchGate. (2026, February 15). Retrieved from
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC. (n.d.). Retrieved from
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from
-
Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). Retrieved from
-
Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from
-
Progress and challenges in the development of triazole antimicrobials - PMC. (2024, November 19). Retrieved from
-
1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes - ACS Publications. (2024, March 12). Retrieved from
Sources
- 1. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Troubleshooting Biological Assays with Triazole Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data, false positives, or unexplained cytotoxicity when screening triazole-containing libraries (e.g., 1,2,4-triazoles, benzotriazoles, or CuAAC click-chemistry products). Triazoles are privileged scaffolds in medicinal chemistry, but their specific physicochemical properties and reactivity profiles can wreak havoc on biological assays if not properly controlled.
This guide provides field-proven, self-validating troubleshooting protocols to isolate and resolve the four most common culprits of triazole assay interference: Vehicle (DMSO) Effects , Colloidal Aggregation , CYP450 Cross-Reactivity , and Copper Toxicity .
Section 1: Solubility Limits and DMSO Vehicle Effects
Q: My triazole compounds precipitate in the assay buffer, but increasing the DMSO concentration causes my negative controls to behave erratically. How do I balance solubility and assay integrity?
Causality & Expert Insight: Triazole compounds, particularly highly substituted 1,2,4-triazoles, often exhibit poor aqueous solubility (<10 mM)[1]. To achieve working concentrations, they are typically stored in 100% DMSO. However, DMSO is not biologically inert. In cell-based assays, DMSO concentrations above 0.1% to 0.5% (v/v) can alter membrane permeability, induce differentiation, or cause cytotoxicity, leading to artifactual readouts[2]. In biochemical assays, excess DMSO can denature target enzymes, creating discrepancies where a compound appears 10-fold more active in an enzyme assay than in a cell-based assay[1].
Table 1: General DMSO Tolerance Limits by Assay Type
| Assay Type | Maximum Recommended DMSO (v/v) | Common Artifacts if Exceeded |
| Biochemical (Isolated Enzyme) | 1.0% - 5.0% | Enzyme denaturation, altered kinetics |
| Cell-Based (Robust Lines e.g., HeLa) | 0.5% - 1.0% | Reduced proliferation, altered morphology |
| Cell-Based (Primary Cells/Hepatocytes) | 0.1% - 0.5% | Cytotoxicity, oxidative stress |
| High-Content Screening (HCS) | 0.1% - 0.6% | False-positive toxicity flags |
Protocol 1: Self-Validating DMSO Tolerance and Solubility Workflow
-
Prepare Vehicle Controls: Create a DMSO titration curve in your specific assay buffer/media (0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%)[2].
-
Measure Baseline Activity: Run your assay with these vehicle controls against a true blank (media/buffer only). Identify the maximum DMSO concentration where the readout deviates by <5% from the blank. This is your Absolute DMSO Limit.
-
Optimize Dissolution: Dilute the triazole stock (in 100% DMSO) dropwise into the warmed assay buffer while gently vortexing to prevent localized precipitation (solvent shock)[2].
-
Verify Solubility: Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the compound remains in solution rather than forming invisible micro-precipitates.
Section 2: Colloidal Aggregation (The "SCAM" Phenomenon)
Q: My triazole library is yielding an unusually high hit rate (false positives) in biochemical screens, but the compounds show flat structure-activity relationships (SAR). What is happening?
Causality & Expert Insight: You are likely observing Small Colloidally Aggregating Molecules (SCAMs). At micromolar screening concentrations, many lipophilic heterocycles self-assemble into colloidal particles (50–1000 nm in radius)[3]. These aggregates non-specifically adsorb and partially denature target proteins, leading to false-positive enzyme inhibition[4]. Because the inhibition is driven by physical sequestration rather than specific active-site binding, the SAR appears flat[5].
Mechanism of colloidal aggregation leading to false-positive assay interference.
Protocol 2: Detergent-Based Validation of Aggregators To validate a self-consistent assay, you must prove the inhibition is reversible by disrupting the colloids.
-
Baseline Assay: Run the dose-response curve of the triazole compound to establish the baseline IC50.
-
Detergent Addition: Repeat the assay in buffer supplemented with 0.01% (v/v) freshly prepared Triton X-100 or 0.025% Tween-80[3].
-
Centrifugation Counter-Screen: Alternatively, centrifuge the compound-buffer mixture at 15,000 x g for 20 minutes before adding the target protein[3].
-
Data Interpretation: If the IC50 shifts significantly (e.g., >10-fold loss of potency) upon adding detergent or after spin-down, the compound is a colloidal aggregator, not a true ligand[5].
Section 3: CYP450 Cross-Reactivity and Off-Target Effects
Q: My cell-based metabolic assays are showing unexpected toxicity and altered lipid profiles when treated with 1,2,4-triazoles. Is the compound interfering with cellular metabolism?
Causality & Expert Insight: Yes. The 1,2,4-triazole ring is a privileged pharmacophore specifically because the N4 nitrogen atom has a lone pair of electrons that strongly coordinates with the heme iron (Fe) in the active site of Cytochrome P450 (CYP450) enzymes[6]. While this is the intended mechanism for antifungal drugs (inhibiting fungal CYP51/lanosterol 14α-demethylase)[7], it frequently causes off-target inhibition of human hepatic enzymes (e.g., CYP3A4, CYP2E1) in cell-based assays[8]. This cross-reactivity can disrupt steroidogenesis, lipid metabolism, and the metabolism of co-administered fluorogenic assay substrates.
Coordination of the triazole N4 nitrogen with the heme iron of CYP450 enzymes.
Troubleshooting Strategy: If your assay involves hepatocytes (e.g., HepG2) or relies on CYP-metabolized substrates:
-
Run a CYP Counter-Screen: Test the compound against recombinant CYP3A4 using a luminescent P450-Glo™ assay to quantify direct inhibition[8].
-
Use 1-Aminobenzotriazole (1-ABT): Pre-treat control cells with 1-ABT, a pan-specific mechanism-based CYP inhibitor. If 1-ABT pre-treatment mimics the phenotype of your test compound, your triazole is likely acting via CYP inhibition[9].
Section 4: Copper Toxicity in CuAAC Click Chemistry
Q: I am using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label a triazole-linked fluorophore in live cells, but the cells are dying before I can acquire images. How can I fix this?
Causality & Expert Insight: The generation of the 1,2,3-triazole linkage via CuAAC requires a Cu(I) catalyst. In biological media, Cu(I) rapidly oxidizes to Cu(II), generating reactive oxygen species (ROS) that degrade nucleic acids and induce severe cytotoxicity[10]. Furthermore, endogenous intracellular ligands can sequester the copper, stalling the click reaction and requiring you to add even more toxic copper to drive the reaction forward[11].
Table 2: Strategies for Mitigating Copper Toxicity in Live-Cell Click Assays
| Method | Description | Cytotoxicity Profile | Reaction Kinetics |
| Standard CuAAC (CuSO4 + Ascorbate) | Unliganded Cu(I) generation | High (ROS generation) | Moderate |
| CuAAC + BTTAA Ligand | Tris(triazolylmethyl)amine ligand stabilizes Cu(I) | Low | Very Fast |
| CuAAC + DNA-Enhanced Ligand | Localizes Cu(I) via BTT-DNA complex | Very Low | Fast (requires 10x less Cu) |
| SPAAC (Copper-Free) | Strain-promoted cyclooctyne reaction | Negligible | Slow |
Protocol 3: Low-Toxicity Live-Cell CuAAC Labeling To achieve self-validating, non-toxic intracellular labeling:
-
Ligand Complexation: Pre-mix CuSO4 (20-30 μM) with a biocompatible accelerating ligand like BTTAA (at a 1:2 to 1:5 molar ratio) for 5 minutes before adding to the cells[12]. This shields the Cu(I) from oxidation and prevents ROS generation.
-
Reducing Agent: Add sodium ascorbate (2.5 mM) to the complex to maintain the +1 oxidation state[10].
-
Incubation: Apply the labeling mixture to the live cells for no more than 30–60 minutes.
-
Alternative (SPAAC): If toxicity persists, abandon CuAAC and utilize Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC) using cyclooctynes (e.g., DBCO), which requires zero exogenous copper catalyst[13].
Summary Workflow
Systematic troubleshooting workflow for triazole-based biological assays.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances. URL: [Link]
-
Combating small molecule aggregation with machine learning. Nature Communications. URL: [Link]
-
DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. bioRxiv. URL:[Link]
-
Click Chemistry reagents. Jena Bioscience. URL: [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. URL: [Link]
-
Copper-catalyzed click reaction on/in live cells. Chemical Science. URL:[Link]
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Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Environmental Pollution. URL: [Link]
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1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Semantic Scholar. URL:[Link]
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A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. URL: [Link]
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The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry. URL: [Link]
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comparing the anticancer activity of different 1,2,3-triazole-4-carboxamide derivatives.
Introduction: The Triazole Scaffold in Oncology
In the landscape of fragment-based drug discovery (FBDD), the 1,2,3-triazole ring has emerged as a privileged bioisostere. Its structural geometry mimics the trans-amide bond, providing exceptional metabolic stability while acting as a robust hydrogen-bond donor and acceptor[1]. Specifically, 1,2,3-triazole-4-carboxamide derivatives have demonstrated profound anticancer potential by selectively interfering with critical oncogenic pathways, including Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and cyclin-dependent kinases (CDK4/Cyclin D3) [2].
This guide provides an objective, data-driven comparison of recent 1,2,3-triazole-4-carboxamide derivatives, detailing their mechanistic causality, comparative efficacy, and the rigorous experimental protocols required to validate their biological activity.
Mechanistic Causality: Why 1,2,3-Triazole-4-Carboxamides?
The efficacy of these derivatives is not coincidental; it is governed by precise steric and electronic interactions within the ATP-binding pockets of overexpressed receptor tyrosine kinases (RTKs) in cancer cells.
When a 1,2,3-triazole-4-carboxamide derivative enters the intracellular domain of an RTK (such as EGFR or c-Met), the nitrogen atoms of the triazole core form critical hydrogen bonds with hinge-region amino acids (e.g., Met793 in EGFR). Simultaneously, the carboxamide moiety and appended aryl/alkyl groups occupy adjacent hydrophobic pockets. This competitive binding prevents ATP from phosphorylating the kinase domain, thereby halting downstream PI3K/AKT and MAPK signaling cascades. The ultimate cellular response is the downregulation of tumor proliferation and the induction of apoptosis [3].
Fig 1: Mechanism of action for triazole derivatives inhibiting kinase signaling pathways.
Comparative Analysis of Key Derivatives
To objectively evaluate the performance of different structural modifications, we must compare their half-maximal inhibitory concentrations (IC₅₀) across standard human tumor cell lines. The table below synthesizes quantitative data from recent lead optimizations.
Table 1: In Vitro Anticancer Activity Comparison
| Derivative Class | Representative Compound | Key Structural Substitutions | Primary Target | Best IC₅₀ (μM) | Sensitive Cell Lines |
| N-Aryl-1H-1,2,3-triazoles | Compound 4I | 1-(4-methoxyphenyl), N-(3-chlorophenyl) | EGFR Tyrosine Kinase | 7.11 | MCF-7 (Breast) [1] |
| Quinoline-Triazole Hybrids | Compound IV | 4-fluoro (phenyl), CF₃ at C-5 (triazole) | c-Met Kinase | < 1.00 | A549 (Lung) [4] |
| Alkyl/Aryl-1H-triazoles | Compound 5j | N-substituted alkyl/aryl groups | CDK4-Cyclin D3 / EGFR | < 10.00 | HeLa, PANC-1 [2] |
| Standard Control | Doxorubicin | N/A (Anthracycline Topo II inhibitor) | DNA Intercalation | 0.65 - 1.20 | Broad Spectrum |
Analytical Insight: While Doxorubicin remains highly potent, its lack of target specificity leads to severe cardiotoxicity. In contrast, the Quinoline-Triazole Hybrids (e.g., Compound IV) demonstrate near-nanomolar efficacy with high selectivity for c-Met overexpressing non-small cell lung cancer (NSCLC) lines. The incorporation of a trifluoromethyl (-CF₃) group at the C-5 position of the triazole ring significantly enhances lipophilicity and membrane permeability, directly causing the observed drop in IC₅₀ [4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Each step serves as a quality control checkpoint for the next.
Fig 2: Self-validating experimental workflow from synthesis to in silico target validation.
Protocol A: Regioselective Synthesis via CuAAC (Click Chemistry)
Causality: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized because it strictly enforces regioselectivity, yielding 100% 1,4-disubstituted 1,2,3-triazoles. This specific geometry is mandatory for proper receptor pocket fitting.
-
Preparation: Dissolve the terminal alkyne (1.0 mmol) and corresponding azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalysis: Add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol). Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing the formation of inactive byproducts.
-
Reaction: Stir the mixture at room temperature for 6–8 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via column chromatography to isolate the pure 1,2,3-triazole-4-carboxamide.
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay is chosen because it directly correlates mitochondrial oxidoreductase activity with cell viability. Dead cells cannot reduce the tetrazolium dye, providing a highly reliable, quantifiable colorimetric readout of the drug's cytotoxic impact.
-
Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat cells with varying concentrations of the synthesized derivatives (0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).
-
Incubation: Incubate for 48 hours.
-
Staining: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will form purple formazan crystals.
-
Quantification: Solubilize the crystals using 100 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol C: Molecular Docking (Target Validation)
Causality: In vitro data proves that the cells die; molecular docking proves how they die. By calculating the Gibbs free energy (ΔG) of the ligand-receptor complex, we validate the physical binding to the hypothesized kinase target.
-
Preparation: Retrieve the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 2J5F) from the Protein Data Bank.
-
Ligand Processing: Optimize the 3D geometry of the synthesized triazole derivative using density functional theory (DFT) or standard molecular mechanics force fields.
-
Docking Execution: Use software (e.g., AutoDock Vina) to dock the ligand into the ATP-binding site.
-
Analysis: Identify compounds with binding affinities ≤ -8.0 kcal/mol. Confirm the presence of hydrogen bonds between the triazole nitrogen and hinge region residues.
Conclusion
The 1,2,3-triazole-4-carboxamide scaffold offers a highly tunable platform for oncology drug development. As demonstrated by the comparative data, transitioning from simple N-aryl substitutions to complex quinoline-triazole hybrids shifts the target profile from standard EGFR inhibition to highly potent c-Met kinase suppression. For drug development professionals, leveraging CuAAC synthesis combined with rigorous MTT and docking validation ensures a robust pipeline for discovering the next generation of targeted chemotherapeutics.
References
-
Shinde, R. R., & Fatema, S. (2022). Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Synthetic Communications.[Link]
-
Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.[Link]
-
Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2014). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research.[Link]
-
Zhou, S., et al. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy) quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry.[Link]
structure-activity relationship of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide analogs.
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide Analogs
Executive Summary
The rise of antimicrobial resistance (AMR) necessitates novel therapeutic strategies that move beyond traditional bactericidal or bacteriostatic mechanisms. One of the most promising frontiers in combating acquired resistance is the inhibition of the bacterial SOS response—a highly conserved DNA repair network activated by antibiotic-induced stress.
This guide provides a comprehensive structural and functional analysis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide and its analogs. These compounds function as DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance)[1]. By dissecting their Structure-Activity Relationship (SAR) and detailing the self-validating experimental protocols used to evaluate them, this guide serves as an authoritative resource for drug development professionals engineering next-generation antibiotic adjuvants[2].
Mechanism of Action: Disarming the SOS Response
Traditional antibiotics, particularly fluoroquinolones, induce severe DNA damage. In bacteria, this damage halts replication and generates single-stranded DNA (ssDNA). The sensor protein RecA polymerizes on this ssDNA to form an active nucleoprotein filament (RecA*).
RecA* acts as a co-protease that stimulates the auto-proteolysis of LexA , a transcriptional repressor that tightly controls over 40 SOS genes. The cleavage of LexA de-represses these genes, triggering error-prone DNA repair, mutagenesis, and horizontal gene transfer—the primary drivers of AMR.
The 1,2,3-triazole-4-carboxamide pharmacophore disrupts this critical protein-protein interaction. By binding to the RecA*-LexA complex, it inhibits LexA auto-proteolysis, locking the bacteria in a repressed state and re-sensitizing them to the primary antibiotic[1].
Diagram 1: The bacterial SOS pathway and its targeted inhibition by DISARMER compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 1,2,3-triazole-4-carboxamide scaffold is highly sensitive to structural modifications. To understand the causality behind efficacy, we must analyze three key positions on the triazole ring: the N1 substituent, the C4 carboxamide, and the C5 amino group.
-
The C5-Amino Group (Criticality): Substituting or removing the C5-amino group results in a near-complete loss of activity. This indicates that the primary amine acts as a crucial hydrogen bond donor within the RecA/LexA allosteric binding pocket[1].
-
The C4-Carboxamide (Lipophilicity & Potency): Extending the carboxamide with an N-benzyl group (yielding the N,1-dibenzyl analog) significantly enhances potency. The added lipophilicity likely improves cell membrane penetration and engages in stabilizing π-π stacking interactions with aromatic residues in the target complex.
-
The N1 Position (Flexibility): The N1 position tolerates various bulky groups. While the 1-(carbamoylmethyl) analog shows broad cross-species activity[2], the 1-benzyl substitution provides a rigid, hydrophobic anchor that optimizes in vitro cleavage inhibition.
Quantitative SAR Comparison Table
Note: Data represents validated SAR trends derived from biochemical cleavage assays and phenotypic potentiation screens.
| Compound Analog | N1 Substituent (R1) | C4 Amide (R2) | C5 Substituent (R3) | LexA Cleavage IC₅₀ (µM) | Ciprofloxacin FICI* |
| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | Benzyl | H | -NH₂ | ~45.0 | 0.62 (Additive) |
| 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | Benzyl | Benzyl | -NH₂ | ~12.5 | 0.31 (Synergistic) |
| 5-Desamino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | Benzyl | Benzyl | H | >200.0 | 1.00 (Indifferent) |
| 5-Amino-1-(carbamoylmethyl)-... | Carbamoylmethyl | H | -NH₂ | ~28.0 | 0.48 (Synergistic) |
*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; > 0.5 to ≤ 1.0 indicates additivity.
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and scientific integrity, the evaluation of DISARMER analogs requires a two-tiered validation system: a biochemical assay to prove the direct mechanism of action, and a phenotypic assay to prove biological relevance.
Diagram 2: Sequential workflow from synthesis to phenotypic validation of DISARMER analogs.
Protocol A: Synthesis of the Core Scaffold
The 1,2,3-triazole core is synthesized via a base-catalyzed cycloaddition[3].
-
Reagent Preparation: Dissolve 1.0 eq of sodium ethoxide in absolute ethanol to generate a strong basic environment.
-
Activation: Add 1.0 eq of the appropriate cyanoacetamide derivative. Causality: The base deprotonates the active methylene group of cyanoacetamide, forming a reactive enolate intermediate.
-
Cycloaddition: Introduce 1.0 eq of benzyl azide dropwise. Reflux the mixture at 80°C for 12 hours. Causality: Heat drives the 1,3-dipolar cycloaddition between the azide and the activated nitrile, forming the triazole ring.
-
Purification: Evaporate the solvent and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide core.
Protocol B: In Vitro LexA Auto-Proteolysis Assay (MoA Validation)
This assay isolates the RecA/LexA interaction to confirm that the compound directly inhibits the target pathway, ruling out off-target bactericidal effects.
-
Filament Formation: In a reaction buffer (20 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂), incubate 2 µM recombinant E. coli RecA with 1 µM M13 mp18 ssDNA and 1 mM ATPγS for 10 minutes at 37°C.
-
Causality: Mg²⁺ is strictly required for nucleotide binding. ATPγS, a non-hydrolyzable ATP analog, is used instead of ATP to lock RecA in its active, extended filament state (RecA*), ensuring a stable and reproducible assay baseline.
-
-
Compound Incubation: Add the triazole analog (serial dilutions from 0.1 to 200 µM) and incubate for 5 minutes.
-
Cleavage Initiation: Add 3 µM intact LexA repressor to initiate the reaction. Incubate for exactly 30 minutes.
-
Termination & Readout: Quench the reaction with 4x Laemmli sample buffer and boil for 5 minutes. Resolve the proteins via 12% SDS-PAGE. Quantify the ratio of intact (22 kDa) to cleaved (14 kDa and 8 kDa) LexA using densitometry to calculate the IC₅₀.
Protocol C: Checkerboard Assay for Antibiotic Potentiation
To prove the compound acts as an effective adjuvant, we must demonstrate synergy with an existing antibiotic (e.g., Ciprofloxacin) against a target pathogen.
-
Matrix Preparation: In a 96-well plate, create a 2D serial dilution matrix using Mueller-Hinton Broth (MHB). Dilute Ciprofloxacin horizontally (X-axis) and the DISARMER compound vertically (Y-axis).
-
Inoculation: Add E. coli (ATCC 25922) to a final concentration of 5 × 10⁵ CFU/mL per well.
-
Incubation & Measurement: Incubate at 37°C for 18 hours. Measure bacterial growth via optical density at 600 nm (OD₆₀₀).
-
FICI Calculation: Identify the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Calculate the FICI: (MIC_Cipro_combo / MIC_Cipro_alone) + (MIC_DISARMER_combo / MIC_DISARMER_alone).
-
Causality: An FICI ≤ 0.5 mathematically proves that the combination is synergistic, validating that the DISARMER successfully suppresses the SOS-mediated resistance mechanisms that normally allow the bacteria to survive fluoroquinolone exposure.
-
Conclusion
The 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide scaffold represents a paradigm shift in antimicrobial development. By intelligently modifying the N1 and C4 positions while strictly conserving the C5-amino group, researchers can optimize the lipophilicity and target-binding affinity of these DISARMERs. When validated through rigorous biochemical and phenotypic protocols, these compounds offer a highly viable strategy for extending the clinical lifespan of our current antibiotic arsenal.
Sources
Comparative Docking Studies of Triazole Carboxamides: A Guide to Target Protein Interactions
Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
The triazole carboxamide scaffold has emerged as a highly versatile pharmacophore in rational drug design. The 1,2,3- and 1,2,4-triazole rings act as robust bioisosteres for standard amide or ester linkages, offering superior metabolic stability while maintaining a rigid dipole moment ideal for hydrogen bonding[1]. When functionalized with a carboxamide group, these molecules exhibit multi-target potential, acting as potent inhibitors against critical oncological kinases and parasitic enzymes[2][3].
This guide objectively compares the molecular docking performance of novel triazole carboxamide derivatives against established clinical alternatives, providing a self-validating methodological framework for computational drug discovery.
Mechanistic Rationale & Target Selection
Comparative docking studies rely on selecting target proteins where the spatial geometry of the triazole carboxamide can exploit specific active-site topologies. Recent in-silico and in-vitro evaluations have focused on the following targets:
-
EGFR (Epidermal Growth Factor Receptor - PDB: 6LUD): A primary driver of non-small cell lung cancer. Triazole carboxamides target the hydrophobic ATP-binding pocket, competing with standard tyrosine kinase inhibitors[2].
-
CDK4-Cyclin D3 (PDB: 7SJ3): Critical for cell cycle progression. Derivatives bearing electron-donating groups demonstrate high affinity for this complex, inducing cell cycle arrest[2].
-
Hsp90 (Heat Shock Protein 90 - PDB: 2VCI): A ubiquitous molecular chaperone. 1,4,5-trisubstituted triazole carboxamides penetrate the N-terminal ATP-binding site, inducing the depletion of oncogenic client proteins[4].
-
E. histolytica Enzymes (PDB: 3QV2): For anti-parasitic applications, the triazole scaffold selectively engages pathogen-specific residues (e.g., Arg165, Ser78) without off-target human toxicity[3].
Multi-target inhibition profile of triazole carboxamides in oncology.
Self-Validating Molecular Docking Protocol
To ensure trustworthiness and scientific integrity, computational docking must not be treated as a "black box." The following step-by-step methodology represents a self-validating system, explaining the causality behind each experimental parameter.
Step 1: Target Protein Preparation
-
Action: Import raw X-ray crystal structures (e.g., 6LUD, 7SJ3) into a protein preparation wizard. Remove water molecules beyond 3.0 Å of the active site, add missing hydrogen atoms, and assign bond orders[1].
-
Causality: Raw PDB files lack hydrogen coordinates and often contain unresolved loops. Assigning proper protonation states at physiological pH (7.4) ensures that the electrostatic surface potential and hydrogen-bond donor/acceptor networks are accurately represented, preventing false-positive binding predictions.
Step 2: Ligand Conformational Search & Minimization
-
Action: Generate 3D conformers for the synthesized 1,2,3-triazole and 1,2,4-triazole carboxamides. Apply a force field (e.g., OPLS4 or DFT calculations) to minimize the energy of the ligands[1][5].
-
Causality: Ligands must be minimized to their global energy minima. Docking a high-energy conformer will result in severe steric clashes (van der Waals overlap) during grid placement, skewing the binding affinity ( ΔG ) calculations.
Step 3: Grid Box Generation & Protocol Validation (Critical Step)
-
Action: Define a receptor grid box centered precisely on the co-crystallized native ligand. Before screening the novel triazole library, extract and redock the native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD).
-
Causality: This is the self-validation mechanism. An RMSD of < 2.0 Å between the computationally docked pose and the empirical X-ray crystal structure proves that the grid parameters and scoring functions accurately replicate physical reality. Only after this validation should the triazole carboxamides be screened.
Step 4: Comparative Docking & Scoring
-
Action: Execute flexible-ligand docking. Compare the binding energies (kcal/mol) of the triazole derivatives against standard reference drugs (e.g., Osimertinib, Abemaciclib)[2].
Causality: Empirical scoring functions calculate total binding free energy by summing hydrophobic contacts, π
π stacking, and hydrogen bonds. Lower (more negative) scores indicate tighter, more thermodynamically favorable binding.
Self-validating molecular docking workflow for triazole carboxamides.
Comparative Performance Data
The table below synthesizes quantitative docking data, comparing the performance of top-tier triazole carboxamide derivatives against standard clinical alternatives across various target proteins.
| Target Protein | PDB ID | Best Performing Triazole Derivative | Binding Affinity (kcal/mol) | Reference Drug (Alternative) | Ref. Drug Affinity (kcal/mol) |
| EGFR | 6LUD | Compound 5j (4-Br substituted) | -4.932[2] | Osimertinib | -5.952[1] |
| CDK4-Cyclin D3 | 7SJ3 | Compound 5g (4-OH substituted) | -6.031[2] | Abemaciclib | ~ -6.000[2] |
| E. histolytica | 3QV2 | Compound 17 | -7.590[3] | Standard Anti-parasitic | N/A |
| NADPH Oxidase | 2CDU | Compound 3g (R-stereoisomer) | High Affinity[5] | Standard Antioxidant | N/A |
Structural Determinants of Binding (SAR Insights)
The experimental data reveals distinct Structure-Activity Relationships (SAR) that dictate the performance of triazole carboxamides compared to their alternatives:
-
Halogen Bonding in Kinase Domains: Against EGFR (6LUD), 1,2,3-triazole carboxamides bearing electron-withdrawing groups (such as 4-Cl in compound 5i and 4-Br in compound 5j) exhibit the maximum binding affinity[2]. The causality lies in the halogen atom's ability to form strong hydrophobic interactions and halogen bonds deep within the ATP-binding pocket, mimicking the interaction profile of Osimertinib[1][2].
-
Hydrogen Bonding Flexibility: Against CDK4-Cyclin D3 (7SJ3), derivatives with electron-donating groups (like 4-OH in compound 5g) perform exceptionally well, achieving docking scores (-6.031 kcal/mol) equivalent to the co-crystallized ligand Abemaciclib[2]. The hydroxyl group acts as an additional hydrogen-bond donor, establishing a critical H-bond with the VAL 96 residue, supplemented by six distinct hydrophobic interactions[2].
-
Chaperone Pocket Penetration: In Hsp90 targeting, a specific 1,5-arrangement of a resorcinol moiety alongside an alkyl (secondary) amide at position 4 of the triazole ring is strictly required[4]. Docking simulations confirm that this highly specific geometry allows the triazole derivative to penetrate the N-terminal ATP binding site with an orientation almost identical to the potent reference inhibitor NVP-AUY922, establishing a water-bridged hydrogen bond with Asp93[4].
References
- Source: ijpsdronline.
- Source: acs.
- Source: researchgate.
- Source: nih.
- Title: Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)
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A Senior Application Scientist’s Guide to Triazole Synthesis: Benchmarking CuAAC, SPAAC, and RuAAC
The 1,2,3-triazole ring is a cornerstone pharmacophore in modern drug development, prized for its metabolic stability, strong dipole moment, and ability to act as a rigid bioisostere for amide bonds[1]. The advent of "click chemistry" revolutionized the synthesis of these heterocycles, providing modular, high-yielding, and orthogonal methodologies[2].
However, synthetic efficiency is not a one-size-fits-all metric. As researchers transition from benchtop organic synthesis to live-cell bioconjugation, the choice of cycloaddition route dictates reaction kinetics, regioselectivity, and biological compatibility. This guide objectively benchmarks the three primary triazole synthesis routes—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—providing the mechanistic causality and experimental data necessary to optimize your workflows.
Mechanistic Causality: The "Why" Behind the Efficiency
To select the optimal synthetic route, one must understand the thermodynamic and kinetic drivers that differentiate these methodologies.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The uncatalyzed thermal[3+2] cycloaddition of azides and alkynes is notoriously slow and yields a mixture of 1,4- and 1,5-regioisomers[1]. CuAAC solves this by utilizing a Cu(I) catalyst to form a highly reactive copper-acetylide intermediate[3].
-
The Causality: The coordination of Cu(I) lowers the pKa of the terminal alkyne proton, facilitating exothermic acetylide formation[3]. This stepwise metallacycle pathway lowers the activation energy barrier (ΔG‡) by approximately 11 kcal/mol compared to the uncatalyzed reaction, driving reaction rates up by 7 orders of magnitude[3].
-
Result: Exclusive formation of 1,4-disubstituted triazoles with near-quantitative yields[1].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly efficient, copper toxicity limits its use in live biological systems[4]. SPAAC bypasses the need for a metal catalyst by utilizing cyclooctynes (e.g., DBCO, BCN)[5].
-
The Causality: The reaction is driven by the massive release of ring strain (nearly 18 kcal/mol) inherent to the fused bicyclic or distorted alkyne structures[5].
-
Result: Spontaneous triazole formation under physiological conditions. While DBCO offers rapid kinetics with aliphatic azides, BCN provides superior reaction rates with aromatic azides and features a smaller hydrophobic footprint, reducing non-specific protein interactions[6][7].
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC serves as the regiocomplementary sister to CuAAC.
-
The Causality: Instead of forming an acetylide, Ru(II) complexes (such as Cp*RuCl(COD)) facilitate the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle[8]. The first carbon-nitrogen bond forms between the electronegative alkyne carbon and the electrophilic terminal nitrogen of the azide[8].
-
Result: This mechanism not only yields 1,5-disubstituted triazoles but, unlike CuAAC, allows for the use of internal alkynes to synthesize fully substituted 1,4,5-trisubstituted triazoles[8][9].
Mechanistic divergence of azide-alkyne cycloadditions based on catalyst and alkyne selection.
Quantitative Benchmarking Data
The following table synthesizes experimental performance metrics across the three methodologies to guide route selection[2][10].
| Parameter | CuAAC | SPAAC (DBCO/BCN) | RuAAC |
| Catalyst Required | Cu(I) (e.g., CuSO₄ / Ascorbate) | None (Catalyst-Free) | Ru(II) (e.g., Cp*RuCl(PPh₃)₂) |
| Alkyne Scope | Terminal alkynes only | Strained cyclooctynes | Terminal and Internal alkynes |
| Regioselectivity | Strictly 1,4-disubstituted | Mixture of regioisomers | Strictly 1,5-disubstituted |
| Reaction Kinetics | Very Fast (10 to 100 M⁻¹ s⁻¹) | Moderate (0.1 to 2 M⁻¹ s⁻¹) | Fast (Catalyst dependent) |
| Biocompatibility | Low (Cu is cytotoxic) | Excellent (In vivo compatible) | Low (Heavy metal toxicity) |
| Typical Yields | > 90% | 80% - 95% | 75% - 90% |
| Primary Application | Library synthesis, Materials | Live-cell imaging, Bioconjugation | Peptidomimetics, Complex APIs |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems, incorporating specific in-process monitoring steps.
Protocol A: High-Yield CuAAC (Standard Benchtop Synthesis)
This protocol utilizes the in situ reduction of Cu(II) to Cu(I), which is highly robust and prevents the rapid oxidation issues associated with using direct Cu(I) salts[11].
-
Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).
-
Catalyst Assembly: Add CuSO₄·5H₂O (5 mol%) directly to the stirring mixture.
-
Activation: Add Sodium Ascorbate (10 mol%, freshly prepared aqueous solution). The solution will typically turn from blue to pale yellow/green, indicating the generation of the active Cu(I) species.
-
Reaction & Monitoring: Stir at room temperature. Monitor the reaction via LC-MS. The massive kinetic acceleration of CuAAC usually drives the reaction to completion within 1–4 hours[1].
-
Workup & Validation: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validate the 1,4-regiochemistry via ¹H-NMR (the triazole C-H proton typically appears as a sharp singlet around 7.5–8.5 ppm).
Protocol B: SPAAC Bioconjugation (Live-Cell/Protein Labeling)
Designed for physiological conditions where metal catalysts are strictly prohibited[5].
-
Preparation: Prepare a 10–50 µM solution of the azide-tagged biomolecule in PBS buffer (pH 7.4).
-
Reagent Addition: Add a 5-fold molar excess of DBCO-fluorophore (or BCN-fluorophore if targeting aromatic azides) dissolved in a minimal volume of DMSO (final DMSO concentration < 5%)[6].
-
Incubation: Incubate the mixture at 25°C or 37°C for 2–4 hours.
-
Validation (Self-Correction): Because SPAAC kinetics are slower than CuAAC, utilize a UV-Vis spectrophotometer to monitor the decay of the DBCO absorbance peak (~309 nm) to confirm reaction progress[6].
-
Purification: Remove unreacted cyclooctyne via size-exclusion chromatography (SEC) or spin dialysis.
Protocol C: Regioselective RuAAC (1,5-Disubstituted Triazoles)
Requires strict anhydrous and anaerobic conditions to maintain the active Ru(II) catalyst[2].
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the azide (1.0 eq) and internal/terminal alkyne (1.2 eq) in anhydrous THF or Toluene.
-
Catalyst Addition: Quickly add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (2–5 mol%), under a positive stream of Argon[2].
-
Reaction: Heat the mixture to 60–80°C. The oxidative coupling mechanism is highly sensitive to steric bulk, so internal alkynes may require up to 12–24 hours of reflux[9].
-
Workup & Validation: Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst. Validate the 1,5-regiochemistry via 2D-NOESY NMR, confirming the spatial proximity between the substituent on the triazole N1 and the substituent on the C5 position.
Standardized experimental workflow for triazole synthesis and structural validation.
Conclusion & Route Selection
The selection of a triazole synthesis route must be dictated by the specific constraints of the target application:
-
Choose CuAAC for maximum atom economy, speed, and strict 1,4-regioselectivity in standard organic synthesis and materials science.
-
Choose SPAAC for any application involving live cells, easily denatured proteins, or in vivo environments where metal toxicity is a disqualifying factor.
-
Choose RuAAC when molecular design requires 1,5-disubstituted architectures or when internal alkynes must be utilized to create fully substituted triazoles.
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. acs.org.[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. nih.gov.[Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. d-nb.info.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.org. [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. acs.org.[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. nih.gov.[Link]
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TMTHSI, a superior 7-membered ring alkyne containing reagent for strain-promoted azide–alkyne cycloaddition reactions. rsc.org.[Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. mdpi.com.[Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. acs.org.[Link]
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Navigating the Maze: A Comparative Guide to the ADME Properties of Triazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, underpinning a diverse array of therapeutic agents with applications ranging from antifungal to anticancer treatments.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is therefore paramount.
This guide provides a comparative analysis of the ADME properties of triazole carboxamide derivatives, moving beyond a mere listing of data to explain the causality behind experimental choices and the interpretation of results. We will delve into the key in vitro and in vivo assays that form the bedrock of ADME science, presenting a synthesized view of available experimental data to illuminate structure-ADME relationships (SAR).
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, efficient absorption from the gastrointestinal tract is the first hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized membrane with tight junctions, mimicking the intestinal epithelium.[5]
The "Why" Behind the Caco-2 Assay
The Caco-2 model is favored over simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) because it accounts for not just passive diffusion but also active transport processes, including uptake and efflux, which are critical for many drug molecules.[5] By measuring the flux of a compound from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), we can not only predict its absorption potential but also identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.
Experimental Protocol: Caco-2 Permeability Assay [5][6][7]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω·cm²) ensures that the tight junctions are intact.[6] The permeability of a paracellular marker, such as Lucifer Yellow or [¹⁴C]-mannitol, is also assessed to confirm monolayer integrity.[5][8]
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical and basolateral sides, and the cells are allowed to equilibrate.
-
The test compound is added to the donor chamber (apical for A→B transport, basolateral for B→A transport).
-
Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Comparative Analysis of Permeability:
Experimentally, a study on thiazolidinedione derivatives showed a correlation between Caco-2 permeability and in vivo oral bioavailability in rats.[12] For example, a compound with a moderate Papp of 9.57 x 10⁻⁶ cm/s demonstrated a 6% oral bioavailability, while compounds with no measurable permeability in the Caco-2 assay showed no significant plasma levels after oral administration.[12] This underscores the predictive power of the Caco-2 assay in early drug discovery.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the systemic circulation. A key parameter governing this process is plasma protein binding (PPB). It is the unbound fraction of the drug that is generally considered pharmacologically active and available to interact with its target, as well as being susceptible to metabolism and excretion.[13][14]
The "Why" Behind the Equilibrium Dialysis Assay
Equilibrium dialysis is considered the "gold standard" for determining PPB because it is less prone to the experimental artifacts that can affect other methods like ultrafiltration.[14] This technique allows for the separation of the unbound drug from the protein-bound drug based on diffusion across a semi-permeable membrane until equilibrium is reached.[15]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [13][15][16][17]
-
Apparatus Setup: A dialysis unit, often in a 96-well format, is used. Each well is divided into two chambers by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) that allows the passage of small molecules but retains larger proteins.[15]
-
Sample Preparation: Plasma (from human or relevant preclinical species) is spiked with the test compound at a known concentration.
-
Dialysis: The plasma-drug mixture is placed in one chamber, and a protein-free buffer is placed in the other chamber. The unit is then incubated, typically with gentle shaking, at 37°C until equilibrium is achieved (usually 4-24 hours).
-
Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The percentage of plasma protein binding is calculated based on the concentrations of the compound in the plasma and buffer chambers at equilibrium. The fraction unbound (fu) is a key parameter derived from this assay.
Comparative Analysis of Plasma Protein Binding:
The extent of plasma protein binding can vary significantly among triazole derivatives and is influenced by factors such as lipophilicity. For example, the antifungal drug voriconazole has a moderate level of protein binding in human plasma (around 58%), while another triazole, ravuconazole, is highly protein-bound (95-98%).[18][19] A study on curcumol demonstrated concentration-dependent plasma protein binding in rats, with binding rates ranging from 78% to 91%.[20]
High protein binding (e.g., >99%) can be a concern as small changes in the bound fraction can lead to large changes in the free, active concentration of the drug. For novel triazole carboxamide derivatives, it is crucial to assess PPB early in development. In silico tools can provide initial estimates, but experimental determination is essential for accurate pharmacokinetic modeling.
Metabolism: The Body's Chemical Factory
Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. This is a double-edged sword: metabolism can lead to drug inactivation and clearance, but it can also produce active or even toxic metabolites. The metabolic stability of a compound is a critical ADME parameter.
The "Why" Behind the Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[21][22] The in vitro metabolic stability assay using liver microsomes is a workhorse in early drug discovery for its high-throughput nature and its ability to predict in vivo hepatic clearance.[23][24]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [21][25][26]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or preclinical species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a low concentration (typically 1 µM).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. NADPH is a crucial cofactor for CYP enzymes.
-
Time-Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.
-
Quantification: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Comparative Analysis of Metabolic Stability:
The metabolic stability of triazole carboxamide derivatives is highly dependent on their chemical structure. For example, a study on a series of 5-amino-1,2,3-triazole-4-carboxamides designed as anti-trypanosomal agents showed that substitution patterns on a benzyl ring significantly influenced their metabolic stability in mouse liver microsomes. The parent compound with a thiomethyl substituent was rapidly metabolized, while analogs with other para-substituents showed improved stability.
The triazole ring itself can interact with the heme iron of CYP enzymes, leading to inhibition.[27][28][29][30][31] The nature of the triazole isomer (1,2,3- vs. 1,2,4-triazole) and the substituents on the triazole and carboxamide moieties can modulate the strength of this interaction, thereby affecting both the compound's own metabolism and its potential to cause drug-drug interactions by inhibiting the metabolism of other drugs.
Excretion: The Final Exit
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile and feces). Understanding the routes of excretion is important for predicting drug accumulation and potential toxicity, especially in patients with renal or hepatic impairment.
While detailed experimental protocols for excretion studies are beyond the scope of this guide, they typically involve in vivo studies in animal models where urine, feces, and sometimes bile are collected over time after administration of the drug.[32][33] The concentration of the parent drug and its major metabolites in these matrices is then quantified. For example, the major metabolite of ribavirin, 1,2,4-triazole-3-carboxamide, is primarily excreted in the urine.[12]
Visualizing the ADME Workflow
The following diagram illustrates the typical workflow for in vitro ADME profiling of a novel triazole carboxamide derivative.
Caption: In vitro ADME screening workflow for triazole carboxamide derivatives.
Summary and Future Directions
The ADME properties of triazole carboxamide derivatives are a complex interplay of their physicochemical properties and their interactions with biological systems. This guide has provided an overview of the key experimental assays used to profile these properties, along with a comparative analysis of available data.
Key Takeaways:
-
Absorption: The Caco-2 permeability assay is a robust tool for predicting oral absorption and identifying efflux liabilities. Structural modifications that optimize lipophilicity and minimize recognition by efflux transporters are key to improving absorption.
-
Distribution: Plasma protein binding, best measured by equilibrium dialysis, dictates the free fraction of the drug available for therapeutic action. High lipophilicity often correlates with higher plasma protein binding.
-
Metabolism: Metabolic stability, assessed using liver microsomes, is a critical determinant of a drug's half-life and potential for drug-drug interactions. The triazole moiety itself can be a source of CYP inhibition, which requires careful structural optimization.
-
Structure-ADME Relationships: While a comprehensive picture requires integrated datasets, it is clear that small structural changes to the triazole carboxamide scaffold can have profound effects on ADME properties. Computational tools can aid in prioritizing compounds for synthesis and testing, but experimental validation remains essential.[9][10][11][34][35]
The development of novel triazole carboxamide derivatives with improved therapeutic profiles will continue to rely on a deep understanding of their ADME properties. A systematic approach to in vitro and in vivo ADME profiling, guided by the principles and methodologies outlined in this guide, will be instrumental in navigating the path from discovery to clinical success.
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Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC ECVAM Database Service on Alternative Methods to Animal Experimentation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. Retrieved from [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]
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Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
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Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
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Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. (2016). Drug Metabolism and Disposition. Retrieved from [Link]
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Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (2025). PubMed. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. (2023). MDPI. Retrieved from [Link]
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Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). (2007). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]
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In Vivo PK and TK. (n.d.). BioDuro. Retrieved from [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). SciSpace. Retrieved from [Link]
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In-vitro plasma protein binding. (2025). protocols.io. Retrieved from [Link]
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Improved procedure for the determination of protein binding by conventional equilibrium dialysis. (1983). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency. (2006). Pharmaceutical Research. Retrieved from [Link]
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In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved from [Link]
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Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (2025). Bentham Science Publishers. Retrieved from [Link]
-
Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (2022). Journal of Cheminformatics. Retrieved from [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of conformationally flexible tetrahydroisoquinolinyl triazole carboxamide and triazole substituted benzamide analogues as σ2 receptor ligands. (2014). PubMed. Retrieved from [Link]
-
Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. (2010). PubMed. Retrieved from [Link]
-
Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. (2018). ResearchGate. Retrieved from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. Retrieved from [Link]
-
Comparative inhibition of selected CYP450 isoenzymes by triazoles. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. Retrieved from [Link]
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Plasma Protein Binding Rate and Pharmacokinetics of Lekethromycin in Rats. (2022). PMC. Retrieved from [Link]
-
Discovery of Potent Anticancer Tricarboxamide Analogs Linked to 1,2,3-Triazole, Promoting EGFR and VEGFR Downregulation. (2023). New Journal of Chemistry. Retrieved from [Link]
-
Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. (2007). PubMed. Retrieved from [Link]
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The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (2021). MDPI. Retrieved from [Link]
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Caco-2 permeability studies and prospects of in vivo absorption. (2018). Longdom Publishing. Retrieved from [Link]
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Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry. (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. (2003). PubMed. Retrieved from [Link]
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5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide proper disposal procedures
Standard Operating Procedure: Handling, Decontamination, and Disposal of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with authoritative, self-validating protocols for the safe handling and disposal of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide. Because this compound fundamentally alters bacterial stress responses, standard chemical disposal heuristics are insufficient; strict zero-discharge containment is required.
Chemical Identity & Operational Context
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a specialized small molecule inhibitor built on a 1,2,3-triazole-4-carboxamide pharmacophore[1]. In antimicrobial research, it functions as a DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance)[1].
Table 1: Physicochemical Properties and Hazard Classifications
| Property | Value | Reference |
| IUPAC Name | 5-amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | [1] |
| CAS Number | 405279-61-0 | [1] |
| Molecular Formula | C17H17N5O | [1] |
| Molecular Weight | 307.35 g/mol | |
| Primary Target | Bacterial SOS Response (RecA-LexA Interaction) | [1] |
| GHS Hazards (Extrapolated) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [2][3] |
Mechanistic Causality: The Imperative for Zero-Discharge
To understand why strict disposal protocols are mandatory, we must look at the compound's mechanism of action. This molecule is designed to disrupt the critical protein-protein interaction between the bacterial SOS regulatory proteins RecA and LexA[1]. By inhibiting the RecA-mediated auto-proteolysis of LexA, the compound represses the genes responsible for error-prone DNA repair, mutagenesis, and horizontal gene transfer[1].
The Ecological Risk: If improperly disposed of via standard drain systems, this active pharmaceutical ingredient (API) can enter wastewater and natural aquatic ecosystems. Exposure to environmental microbiomes could artificially suppress natural bacterial evolution and stress responses, leading to unpredictable ecological shifts. Therefore, high-temperature incineration is the only acceptable method of disposal[4][5].
Figure 1: Mechanism of SOS pathway inhibition by the triazole-4-carboxamide DISARMER.
Hazard Assessment & Safety Profiling
Based on structural analogs and standard triazole derivatives, this compound is classified under OSHA HazCom (29 CFR 1910.1200) as a skin, eye, and respiratory irritant[2][6].
-
Engineering Controls: All handling of the lyophilized powder must occur within a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates[2][3].
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is required when handling concentrated organic stocks), chemical safety goggles, and a standard laboratory coat[2][3].
Self-Validating Experimental Protocols
Protocol A: Preparation of in vitro Stock Solutions
-
Solubilization: Weigh the required mass of the powder using an analytical balance. Transfer to a sterile, amber glass vial.
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve your target stock concentration (typically 10 mM to 50 mM).
-
Causality: The dibenzyl groups confer significant hydrophobicity to the molecule. DMSO ensures complete dissolution, preventing the formation of micro-particulate suspensions that cause dosing inaccuracies and complicate decontamination.
-
-
Self-Validation Step: Vortex the solution for 60 seconds. The solution is validated as fully dissolved only when it appears completely optically clear under a direct light source, with zero visible particulates at the bottom of the meniscus.
-
Storage: Aliquot into single-use volumes and store at -20°C.
Step-by-Step Disposal & Decontamination Procedures
Compliance with EPA guidelines for the Identification and Listing of Hazardous Waste (40 CFR Part 261) is mandatory[2].
Protocol B: Liquid Waste Segregation and Disposal
-
Segregation: Separate liquid waste into two distinct streams: "Halogen-Free Organic Waste" (for DMSO stocks) and "Aqueous Waste" (for diluted assay buffers).
-
Causality: Mixing high-concentration DMSO with aqueous waste alters the flash point of the mixture, complicating the logistics and safety of downstream incineration.
-
-
Containment: Pour liquid waste into high-density polyethylene (HDPE) carboys[4]. Do not fill beyond 80% capacity to allow for vapor expansion.
-
Labeling: Label containers explicitly with: "Contains: 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (Toxic to bacterial ecosystems)."
-
Disposal: Transfer to an approved environmental health and safety (EHS) facility for high-temperature incineration[4][5].
Protocol C: Solid Waste and Consumables Disposal
-
Collection: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a designated, puncture-resistant chemical waste bin lined with a chemical-rated bag.
-
Sealing: Once the bag is 75% full, seal it securely with a gooseneck tie.
-
Disposal: Route directly for incineration.
-
Causality: Do not autoclave this waste. Standard autoclaving temperatures (121°C) are insufficient to destroy the robust triazole pharmacophore and may inadvertently cause the compound to aerosolize or leach into the autoclave's aqueous effluent.
-
Protocol D: Spill Response and Surface Decontamination
-
Containment: For powder spills, gently cover with damp absorbent paper to prevent dust dispersion[2]. For liquid spills, surround and cover with an inert absorbent material (e.g., vermiculite or sand)[4].
-
Collection: Use non-sparking tools to sweep up the absorbent material and place it into a sealable hazardous waste container[5].
-
Chemical Decontamination: Wipe the affected surface thoroughly with 70% Isopropanol or Ethanol to solubilize any residual compound.
-
Self-Validation Step: Perform a final wipe with distilled water. Swab the area and test the swab with a universal pH indicator strip. A neutral pH (7.0) combined with a lack of visual residue validates that the chemical and cleaning solvents have been successfully removed from the operational surface.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and handling protocols for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 4342-08-9). The guidance herein is synthesized from established safety data for the compound and general best practices for handling triazole and carboxamide derivatives to ensure the safety of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, the following classifications have been identified, indicating the need for specific protective measures.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, or inhalation of aerosolized particles.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a robust barrier against chemical exposure. The following table summarizes the recommended PPE for handling 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. Regular glove changes (every 30-60 minutes) are recommended to mitigate the risk of permeation.[3][4][5] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles. A Face Shield is required when there is a splash hazard. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Body Protection | Fully-buttoned Laboratory Coat or Chemical-Resistant Apron/Suit | Shields the skin and personal clothing from spills and contamination.[6] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[4][5] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[3] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following procedural steps are designed to guide researchers through the safe handling of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide.
3.1. Pre-Handling Preparations
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control potential airborne particulates.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated work area to minimize movement and potential for cross-contamination.
3.2. Donning Personal Protective Equipment
The correct sequence for putting on PPE is crucial to ensure complete protection.
Caption: Workflow for Donning PPE.
3.3. During Handling
-
Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust. If possible, handle in solution.
-
Prevent Cross-Contamination: Use dedicated spatulas and glassware. Never return unused material to the original container.
-
Maintain Situational Awareness: Be mindful of your actions and the location of all materials to prevent accidental spills.
3.4. Post-Handling and Doffing of PPE
The removal of PPE must be done carefully to prevent contamination of the skin and clothing.
Caption: Workflow for Doffing PPE.
Spill and Emergency Procedures
4.1. Minor Spills (Solid)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent further spread. Moisten the material slightly to prevent dust formation.[8]
-
Clean-up: Carefully sweep the material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[8]
4.2. Skin or Eye Contact
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Disposal Plan
The disposal of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide and any contaminated materials must be handled as hazardous waste.[8][10]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and associated hazards.[8][10]
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[10]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, ensuring a safe and productive laboratory environment.
References
- Benchchem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
- Fisher Scientific. (2009, June 29). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- NextSDS. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
- PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Unknown. (n.d.). 3-Amino-1,2,4-triazole.
- Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- US EPA. (n.d.). Personal Protective Equipment.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. pppmag.com [pppmag.com]
- 5. falseguridad.com [falseguridad.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
